Product packaging for 6,7-Dimethylchroman-4-amine(Cat. No.:)

6,7-Dimethylchroman-4-amine

Cat. No.: B15097666
M. Wt: 177.24 g/mol
InChI Key: HQBGQZIBZYVANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-Dimethylchroman-4-amine is a chiral amine building block based on the privileged chroman scaffold, recognized for its significant potential in medicinal chemistry and neuroscientific research. Chroman-based units are ubiquitous in naturally occurring and biologically active compounds, making this scaffold a valuable starting point for drug discovery . Chroman-4-amine derivatives, in particular, have been identified as a valuable target class that exhibits a vast array of pharmacological properties . Research indicates that chroman-3-amine and chroman-4-amine derivatives show high affinity for neurological targets. For instance, some chroman-3-amines possess high affinity for the 5-HT1A receptor, which is responsible for the prevention of neuronal death and oxidative stress . Furthermore, a human Bradykinin B1 receptor antagonist featuring a chroman-4-amine unit in its structure has been linked to the control of neuroinflammation and regulation of amyloid accumulation, highlighting the scaffold's direct relevance to neurodegenerative disease research . This makes this compound a compound of interest for developing Multi-Target-Directed Ligands (MTDLs) for complex conditions like Alzheimer's disease . The dimethyl substitution on the chroman ring may further fine-tune the compound's physicochemical properties and binding affinity. As a chiral amine, it serves as a fundamental component in the architecture of pharmaceuticals, allowing for the construction of complex molecular architectures with precise stereochemical control, a necessity for creating effective and selective drugs . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery programs. It is offered as a high-purity compound to ensure reliable and reproducible experimental results. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15097666 6,7-Dimethylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6,10H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBGQZIBZYVANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6,7-Dimethylchroman-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a plausible synthetic route for 6,7-Dimethylchroman-4-amine, a substituted chroman derivative with potential applications in drug discovery and development. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] This guide details the necessary experimental protocols, presents key data in a structured format, and visualizes the synthetic workflow and a relevant biological pathway.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a two-step process, commencing with the formation of the key intermediate, 6,7-Dimethylchroman-4-one, followed by a reductive amination to yield the target primary amine.

Step 1: Synthesis of 6,7-Dimethylchroman-4-one

The synthesis of the chroman-4-one core can be achieved through the reaction of 3,4-dimethylphenol with acrylic acid, followed by an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This method is a common and effective way to construct the chroman-4-one ring system.

Step 2: Reductive Amination of 6,7-Dimethylchroman-4-one

The conversion of the ketone in 6,7-Dimethylchroman-4-one to the desired primary amine is accomplished via reductive amination.[3][4] This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source (ammonium acetate), which is then reduced by a selective reducing agent such as sodium cyanoborohydride.[5]

Experimental Protocols

Step 1: Synthesis of 6,7-Dimethylchroman-4-one

Materials:

  • 3,4-Dimethylphenol

  • Acrylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Michael Addition: In a round-bottom flask, 3,4-dimethylphenol (1.0 eq) is dissolved in a minimal amount of a suitable solvent. Acrylic acid (1.1 eq) is added, and the mixture is heated under reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield crude 3-(3,4-dimethylphenoxy)propanoic acid.

  • Intramolecular Cyclization: The crude 3-(3,4-dimethylphenoxy)propanoic acid is added portion-wise to polyphosphoric acid (PPA) (10 eq by weight) at 80-100°C with vigorous stirring. The reaction mixture is maintained at this temperature for 1-2 hours, with the progress monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product. The crude 6,7-Dimethylchroman-4-one is purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Step 2: Synthesis of this compound

Materials:

  • 6,7-Dimethylchroman-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 6,7-Dimethylchroman-4-one (1.0 eq) in methanol, ammonium acetate (10 eq) is added. The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium cyanoborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude this compound can be further purified by column chromatography or by preparation of its hydrochloride salt.

Data Presentation

Table 1: Summary of Compounds and Estimated Yields

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Estimated Yield (%)
3,4-DimethylphenolC₈H₁₀O122.16Solid-
3-(3,4-Dimethylphenoxy)propanoic acidC₁₁H₁₄O₃194.23Solid85-95
6,7-Dimethylchroman-4-oneC₁₁H₁₂O₂176.21Solid60-70
This compoundC₁₁H₁₅NO177.24Oil/Solid50-65

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.0-6.8Ar-H
4.2-4.0-CH(NH₂)-
2.8-2.6-CH₂- (ring)
2.2-2.0Ar-CH₃
1.8-1.6-NH₂

Note: Predicted chemical shifts are based on analogous structures and may vary from experimental values.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_4_Dimethylphenol 3,4-Dimethylphenol Michael_Addition Michael Addition 3_4_Dimethylphenol->Michael_Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Michael_Addition Phenoxypropanoic_Acid 3-(3,4-Dimethylphenoxy) propanoic Acid Michael_Addition->Phenoxypropanoic_Acid Cyclization Intramolecular Cyclization (PPA) Phenoxypropanoic_Acid->Cyclization Chromanone 6,7-Dimethylchroman-4-one Cyclization->Chromanone Reductive_Amination Reductive Amination (NH4OAc, NaBH3CN) Chromanone->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response Chroman_Amine This compound (Potential Inhibitor) Chroman_Amine->Kinase2 Inhibition

Caption: A representative kinase signaling pathway potentially modulated by a chroman derivative.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. The described two-step synthesis, involving the formation of a chroman-4-one intermediate followed by reductive amination, utilizes well-established chemical transformations. The chroman-4-amine scaffold represents a valuable pharmacophore, and the synthesis of novel derivatives such as this compound provides opportunities for the exploration of new therapeutic agents. Further studies to confirm the biological activity of this compound are warranted and could lead to the development of new drug candidates.

References

Technical Guide: Properties and Potential of the 6,7-Dimethylchroman-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical entity "6,7-Dimethylchroman-4-amine" is not available in publicly accessible scientific literature and chemical databases as of the last update. This guide has been constructed based on data from structurally related chroman-4-amine analogs to provide a predictive overview for research and drug development professionals. The properties and methodologies described herein are extrapolated from these related compounds and should be considered as a reference framework for the investigation of this compound, should it be synthesized.

Introduction to the Chroman-4-amine Scaffold

The chroman-4-amine framework is a key heterocyclic structure present in a variety of biologically active compounds. Chromanones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The introduction of an amine group at the 4-position, along with substitutions on the aromatic ring such as dimethyl groups at the 6 and 7 positions, is anticipated to modulate the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth look at the extrapolated properties, potential synthesis routes, and possible pharmacological relevance of this compound based on its analogs.

Physicochemical Properties of Related Chroman-4-amine Analogs

Quantitative data for known, structurally similar chroman-4-amines are summarized below to provide an estimated profile for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityCAS NumberReference
7-Methylchroman-4-amineC10H13NO163.2295.0%742679-35-2[1]
(S)-6-Methylchroman-4-amineC10H13NO163.22Not Specified1018978-88-5[2]
(R)-7,8-Dimethylchroman-4-amineC11H15NO177.24699495%760945-64-0[3][4]
(S)-6,8-Dimethylchroman-4-amineNot SpecifiedNot SpecifiedNot Specified1213337-91-7[5]

Potential Synthesis and Experimental Protocols

The synthesis of this compound would likely follow a multi-step pathway, beginning with a substituted phenol and culminating in the formation of the chiral amine. A plausible synthetic approach is reductive amination of the corresponding 6,7-Dimethylchroman-4-one.

Generalized Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common methods for the synthesis of amines from ketones.

Materials:

  • 6,7-Dimethylchroman-4-one

  • Ammonia or an ammonium salt (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., methanol, ethanol, or THF)

  • Acid for salt formation (e.g., HCl in ether)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 6,7-Dimethylchroman-4-one and an excess of the ammonium salt in the anhydrous solvent under an inert atmosphere.

  • Add the reducing agent portion-wise at room temperature. For catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding water or a suitable buffer.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • For salt formation, dissolve the purified amine in a suitable solvent and add a solution of the acid to precipitate the amine salt.

G cluster_0 Synthesis Workflow cluster_1 Purification start Start with 6,7-Dimethylchroman-4-one react React with Ammonia Source (e.g., Ammonium Acetate) start->react Step 1 reduce Add Reducing Agent (e.g., NaBH3CN) react->reduce Step 2 product This compound reduce->product Step 3 quench Quench Reaction product->quench Proceed to Purification extract Organic Extraction quench->extract purify Column Chromatography extract->purify salt Salt Formation purify->salt

A potential workflow for the synthesis and purification of this compound.

Potential Pharmacological Relevance and Signaling Pathways

Derivatives of the chroman scaffold have been investigated for a range of biological activities. For instance, 6,7-Dihydroxy-3-chromanamine has been synthesized and evaluated for its dopaminergic activity.[6] It is plausible that this compound could interact with various biological targets, including G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing compounds.

Hypothetical Signaling Pathway Interaction

Based on the known pharmacology of related amine compounds, a hypothetical interaction with a generic GPCR signaling pathway is depicted below. This illustrates a potential mechanism of action where the compound could act as a ligand, initiating a downstream signaling cascade.

G cluster_pathway Hypothetical GPCR Signaling compound This compound (Ligand) receptor GPCR compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

A potential signaling pathway for this compound as a GPCR ligand.

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a foundational understanding based on structurally related analogs. The chroman-4-amine scaffold represents a promising area for further research and drug development. The provided information on potential physicochemical properties, synthesis methodologies, and pharmacological pathways can serve as a valuable starting point for researchers and scientists interested in exploring this novel compound. Future experimental work is necessary to validate these predictions and fully characterize the properties and biological activities of this compound.

References

Unveiling the Potential Mechanism of Action of 6,7-Dimethylchroman-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanism of action of 6,7-Dimethylchroman-4-amine, a novel chroman derivative. While direct experimental data on this specific compound is not yet publicly available, this document synthesizes current knowledge of the broader class of chroman-4-amines and related chromanone derivatives to build a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, known to be a versatile backbone for a wide range of biologically active compounds. Derivatives of the chroman-4-one and chroman-4-amine families have demonstrated significant potential in various therapeutic areas, most notably in the context of neurodegenerative diseases.

Core Hypothesis: Monoamine Oxidase B Inhibition

Based on extensive research into structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase B (MAO-B).[1][2][3][4] MAO-B is a key enzyme responsible for the degradation of neurotransmitters, particularly dopamine, in the brain. Its inhibition can lead to increased dopamine levels, a strategy employed in the management of Parkinson's disease.[1]

Signaling Pathway

The inhibition of MAO-B by this compound is anticipated to modulate neuronal signaling pathways by preventing the breakdown of monoamine neurotransmitters. This leads to their increased availability in the synaptic cleft, thereby enhancing downstream signaling.

MAO_Inhibition_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Degradation Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAO_B->Metabolites Compound This compound Compound->MAO_B Inhibition D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling

Figure 1: Hypothesized MAO-B Inhibition Pathway.

Secondary and Ancillary Mechanisms

Beyond MAO-B inhibition, the chroman scaffold has been associated with other biological activities that may contribute to the overall pharmacological profile of this compound.

  • Butyrylcholinesterase (BuChE) Inhibition: Certain gem-dimethylchroman-4-amine derivatives have shown inhibitory activity against BuChE, an enzyme implicated in the progression of Alzheimer's disease.[2]

  • Sirtuin 2 (SIRT2) Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme involved in cellular processes related to aging and neurodegeneration.[5][6]

  • Antioxidant and Anti-inflammatory Properties: The chromanone core is known to be associated with antioxidant and anti-inflammatory effects, which could provide neuroprotective benefits.[7][8]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of structurally related chroman derivatives against relevant targets. This data provides a benchmark for the potential potency of the target compound.

Compound ClassTargetIC50 / KiReference
C7-substituted chromanonesMAO-B-[2]
6-[(3-bromobenzyl)oxy]chromonesMAO-B2.8 nM (IC50)[4]
gem-dimethylchroman-4-oleqBuChE2.9 – 7.3 μM[2]
gem-dimethylchroman-4-amineeqBuChE7.6 – 67 μM[2]
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 μM (IC50)[6]

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for a fluorometric assay or radiolabeled tyramine for a radiometric assay.

  • Procedure:

    • The test compound is pre-incubated with the MAO enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., strong acid or base).

    • The product formation is quantified using a fluorometer or a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme and Test Compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify_Product Quantify Product (Fluorescence/Radioactivity) Terminate_Reaction->Quantify_Product Analyze_Data Analyze Data (Calculate IC50) Quantify_Product->Analyze_Data End End Analyze_Data->End

Figure 2: General Workflow for MAO Inhibition Assay.

Conclusion

While further direct experimental investigation is required, the existing body of evidence strongly suggests that this compound is a promising candidate for targeting neurodegenerative diseases, with a likely primary mechanism of action involving the inhibition of monoamine oxidase B. The information and protocols provided in this guide offer a solid foundation for researchers to initiate and advance the study of this and related chroman derivatives. The exploration of this chemical space holds significant potential for the development of novel and effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dimethylchroman-4-amine

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structure elucidation of this compound. Chroman motifs are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development. This document outlines a plausible synthetic pathway, detailed experimental protocols for key analytical techniques, and an exhaustive analysis of expected spectroscopic data. All quantitative data are summarized in tabular format for clarity and comparative ease. Logical and experimental workflows are visualized using Graphviz diagrams to further aid in comprehension.

Introduction

Chroman-4-amines are a class of heterocyclic compounds that serve as crucial intermediates and core structures in the synthesis of a wide range of biologically active molecules. Their rigid framework and functional group handles make them attractive scaffolds in medicinal chemistry. The precise determination of their structure is the foundational step for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide focuses on the systematic approach to confirming the chemical structure of this compound using modern spectroscopic techniques.

Proposed Synthetic Pathway

While numerous synthetic routes to chroman-4-ones exist, a common approach involves the cyclization of a substituted phenol.[1] The synthesis of this compound would likely begin with the corresponding 6,7-Dimethylchroman-4-one, which can be synthesized from 3,4-dimethylphenol. The final amine can be obtained via reductive amination.

G cluster_0 Synthesis of 6,7-Dimethylchroman-4-one cluster_1 Reductive Amination 3,4-Dimethylphenol 3,4-Dimethylphenol Intermediate_1 Friedel-Crafts Acylation Product 3,4-Dimethylphenol->Intermediate_1 Acrylic acid, Polyphosphoric acid 6,7-Dimethylchroman-4-one 6,7-Dimethylchroman-4-one Intermediate_1->6,7-Dimethylchroman-4-one Intramolecular Cyclization This compound This compound 6,7-Dimethylchroman-4-one->this compound Ammonia Ammonia Ammonia->this compound Reducing_Agent NaBH3CN or H2/Pd Reducing_Agent->this compound

Caption: Proposed synthesis workflow for this compound.

Structure Elucidation Workflow

The confirmation of the this compound structure relies on a synergistic application of multiple analytical techniques. The logical flow ensures that data from each method corroborates the others, leading to an unambiguous structural assignment.

G Start Purified Compound Sample MS Mass Spectrometry (LC-MS/MS) Start->MS IR Infrared Spectroscopy (FT-IR) Start->IR NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Data_Analysis Spectroscopic Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Confirmation Structure Confirmed: this compound Structure_Proposal->Confirmation

Caption: Logical workflow for spectroscopic structure elucidation.

Spectroscopic Data Analysis

This section details the predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For an amine, the "Nitrogen Rule" is a key diagnostic tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2] Alkylamines also undergo a characteristic α-cleavage.[2]

Table 1: Predicted Mass Spectrometry Data

m/z ValueInterpretationNotes
191[M]+• (Molecular Ion)Corresponds to the molecular formula C₁₁H₁₅NO. The odd mass is consistent with the presence of one nitrogen atom.
176[M-CH₃]+Loss of a methyl radical from one of the aromatic positions.
148[M-C₂H₅N]+Result of α-cleavage, breaking the C4-C4a bond and losing the amine-containing fragment.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Primary amines are characterized by a pair of N-H stretching bands.[2]

Table 2: Predicted Infrared Spectroscopy Data

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000 - 3100C-H StretchAromatic C-H
2850 - 2960C-H StretchAliphatic C-H (CH₂, CH₃)
1600 - 1620C=C StretchAromatic Ring
1230 - 1270C-O StretchAryl-Alkyl Ether
1050 - 1150C-N StretchAmine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.01s1HH-5 (Aromatic)
~ 6.85s1HH-8 (Aromatic)
~ 4.20t1HH-4 (CH-NH₂)
~ 4.15m2HH-2 (O-CH₂)
~ 2.25s3HC₇-CH₃
~ 2.21s3HC₆-CH₃
~ 2.10m1HH-3 (diastereotopic)
~ 1.85m1HH-3 (diastereotopic)
~ 1.60br s2H-NH₂

Note: The N-H signal is often broad and its chemical shift can vary with concentration and temperature. It can be confirmed by D₂O exchange, which causes the signal to disappear.[2]

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~ 152.0 | C | C-8a (Quaternary) | | ~ 137.5 | C | C-7 (Quaternary) | | ~ 130.2 | C | C-6 (Quaternary) | | ~ 128.5 | CH | C-5 (Aromatic) | | ~ 121.0 | C | C-4a (Quaternary) | | ~ 117.0 | CH | C-8 (Aromatic) | | ~ 65.0 | CH₂ | C-2 (O-CH₂) | | ~ 48.0 | CH | C-4 (CH-NH₂) | | ~ 35.0 | CH₂ | C-3 | | ~ 19.5 | CH₃ | C₇-CH₃ | | ~ 19.0 | CH₃ | C₆-CH₃ |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 5 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • IonSpray Voltage: +5500 V.[4]

    • Temperature: 500-600 °C.[4]

    • Collision Gas (CAD): Medium setting.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra to confirm proton-proton and proton-carbon connectivities, respectively.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of air.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Perform baseline correction and peak picking.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques. The predicted data presented in this guide, including molecular weight from MS, functional group information from IR, and the detailed C-H framework from NMR, provide a robust analytical blueprint. By following the detailed experimental protocols, researchers can confidently generate the necessary data to confirm the structure of this and related chroman derivatives, facilitating further research and development in medicinal chemistry.

References

In-Depth Technical Guide: Potential Therapeutic Targets of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the pharmacological landscape, potential mechanisms of action, and prospective therapeutic applications for researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature available in the public domain lacks specific studies on the biological activity and therapeutic targets of 6,7-Dimethylchroman-4-amine. This guide, therefore, draws upon data from structurally related chroman and chromanamine analogs to infer potential therapeutic targets and mechanisms of action. The information presented herein is intended for research and informational purposes and should be validated through dedicated experimental investigation of this compound.

Core Structure and Rationale for Target Exploration

The this compound scaffold represents a unique chemical entity with potential for diverse pharmacological activities. The chroman core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The addition of a 4-amine group and dimethyl substitutions on the benzene ring at positions 6 and 7 creates a molecule with specific stereochemical and electronic properties that could dictate its interaction with various biological targets.

The exploration of potential therapeutic targets for this molecule is guided by the known activities of analogous structures. Key areas of interest include the central nervous system (CNS), inflammatory pathways, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of related chromanamine derivatives, the following potential therapeutic targets and signaling pathways are proposed for this compound.

Dopaminergic System Modulation

Structurally similar compounds, such as 6,7-dihydroxy-3-chromanamine, have been investigated as oxygen isosteres of dopamine agonists. This suggests that this compound could potentially interact with dopamine receptors, specifically the D2 receptor subtype, which is a key target in the treatment of Parkinson's disease and certain psychiatric disorders.

Proposed Signaling Pathway:

dopaminergic_pathway 6_7_Dimethylchroman_4_amine This compound D2R Dopamine D2 Receptor 6_7_Dimethylchroman_4_amine->D2R Agonist? Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: Proposed Dopaminergic Signaling Pathway for this compound.

Anti-inflammatory Activity

The broader class of chroman-4-one derivatives has been associated with anti-inflammatory properties. While this compound is a chromanamine, the foundational chroman scaffold suggests a potential to modulate inflammatory pathways. This could involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.

Proposed Experimental Workflow for Screening:

anti_inflammatory_workflow Start This compound Compound_Treatment Treatment with Compound Start->Compound_Treatment Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Compound_Treatment Assays Perform Assays Compound_Treatment->Assays NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Assays->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (e.g., TNF-α, IL-6) Assays->Cytokine_Assay COX_Assay COX Activity Assay Assays->COX_Assay Data_Analysis Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis COX_Assay->Data_Analysis

Caption: Workflow for Anti-inflammatory Screening.

Antimicrobial Activity

Various substitutions on the chromanone scaffold have been shown to yield compounds with antibacterial and antifungal properties. The dimethyl and amine substitutions on this compound could confer antimicrobial activity. Potential mechanisms could involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for a structurally related chromanamine analog to provide a preliminary indication of potential potency.

CompoundTargetAssayValueReference
6,7-Dihydroxy-3-chromanamineDopamine Receptor[3H]Spiperone BindingIC50 = 7.5 µMFoye, W. O. (1995). Principles of Medicinal Chemistry.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound, based on standard methodologies used for analogous compounds.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]Spiperone (radioligand).

  • Haloperidol (positive control).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-D2R cells.

  • In a 96-well plate, add cell membranes, [3H]Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

  • For non-specific binding, add a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • This compound (test compound).

  • Standard antibiotic (positive control, e.g., ciprofloxacin).

  • 96-well microtiter plates.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The information presented in this guide, based on the activities of structurally related compounds, suggests that promising avenues of research include its effects on the dopaminergic system, its potential as an anti-inflammatory agent, and its possible antimicrobial properties.

Future research should focus on:

  • Synthesis and characterization of this compound.

  • In vitro screening against a broad panel of biological targets to identify primary and secondary pharmacology.

  • In vivo studies in relevant animal models to assess efficacy and safety.

By systematically exploring the pharmacology of this novel compound, the scientific community can unlock its potential for the development of new therapeutic agents.

6,7-Dimethylchroman-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The rigid bicyclic core of the chroman scaffold, combined with the basicity of the amine functionality, provides a versatile platform for designing novel therapeutic agents. The substitution pattern on the aromatic ring, such as the dimethyl substitution at the 6- and 7-positions, is anticipated to modulate the physicochemical properties and biological activity of the parent molecule, potentially influencing its potency, selectivity, and pharmacokinetic profile. This document provides a comprehensive overview of the inferred chemical data, a proposed synthetic route, and potential biological activities of 6,7-Dimethylchroman-4-amine, aimed at researchers and professionals in drug discovery and development.

Chemical Data and Physicochemical Properties

While specific data for this compound is unavailable, the following table summarizes the predicted and known properties of the core chroman-4-amine scaffold and related dimethyl isomers. These values serve as an estimation and would require experimental verification.

PropertyData for Related Compounds/PredictionSource
CAS Number Not available for 6,7-dimethyl isomer.N/A
(R)-6,8-Dimethylchroman-4-amine: 1055956-96-1[1]
(S)-6,8-dimethylchroman-4-amine: 1213337-91-7N/A
(R)-7-methylchroman-4-amine: 1213179-04-4[2]
chroman-7-amine: 50386-68-0[3]
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol [1]
Appearance Likely a solid or oil at room temperature.Inferred
Boiling Point Predicted to be >250 °C. For (R)-7-methylchroman-4-amine: 261.8±40.0 °C.[2]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.Inferred
pKa The amine group is expected to have a pKa in the range of 8-10.Inferred

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,4-dimethylphenol. The key intermediate is the corresponding 6,7-Dimethylchroman-4-one, which can then be converted to the target amine via reductive amination.

Experimental Protocol: Synthesis of 6,7-Dimethylchroman-4-one

This protocol is adapted from general methods for the synthesis of chroman-4-ones.

Materials:

  • 3,4-Dimethylphenol

  • Acrylonitrile

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Friedel-Crafts Acylation: To a stirred solution of 3,4-dimethylphenol in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride in portions at 0-5 °C.

  • Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude propionitrile intermediate.

  • Cyclization: The crude intermediate is then subjected to acidic hydrolysis (e.g., with concentrated HCl) followed by heating to induce intramolecular cyclization to form 6,7-Dimethylchroman-4-one.

  • The crude chromanone can be purified by column chromatography on silica gel.

Experimental Protocol: Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes the conversion of the chromanone to the corresponding primary amine.

Materials:

  • 6,7-Dimethylchroman-4-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Dissolve 6,7-Dimethylchroman-4-one in methanol.

  • Add a solution of ammonium acetate or ammonia in methanol to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and acidify with dilute HCl.

  • Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer with a NaOH solution to a pH of >10.

  • Extract the product, this compound, with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude amine can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the chroman-4-amine scaffold is present in a variety of biologically active molecules. Research on related compounds suggests potential activities in the following areas:

  • Antimicrobial and Antifungal Activity: Chromanone and thiochromanone derivatives have shown promising activity against various bacterial and fungal strains.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes.[5]

  • Anticancer Activity: Certain substituted chromanones have exhibited cytotoxic effects against cancer cell lines.[6] The precise mechanisms are varied and depend on the substitution pattern.

  • Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.[7]

Based on the known activities of related compounds, a potential signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is often dysregulated in cancer.

Signaling_Pathway 6_7_Dimethylchroman_4_amine This compound Receptor Target Receptor (e.g., GPCR, RTK) 6_7_Dimethylchroman_4_amine->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition

Caption: Hypothetical inhibition of a receptor by this compound, leading to downregulation of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound.

Experimental_Workflow Start 3,4-Dimethylphenol Synthesis_Chromanone Synthesis of 6,7-Dimethylchroman-4-one Start->Synthesis_Chromanone Purification_Chromanone Purification (Column Chromatography) Synthesis_Chromanone->Purification_Chromanone Reductive_Amination Reductive Amination Purification_Chromanone->Reductive_Amination Purification_Amine Purification of This compound Reductive_Amination->Purification_Amine Characterization Structural Characterization (NMR, MS, IR) Purification_Amine->Characterization Biological_Screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Biological_Screening Data_Analysis Data Analysis and Lead Optimization Biological_Screening->Data_Analysis

Caption: A generalized workflow for the synthesis and preliminary evaluation of this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Based on the chemistry and biological activities of related analogs, this compound is predicted to be synthetically accessible and may exhibit interesting pharmacological properties. The proposed synthetic route and workflows in this guide provide a foundational framework for researchers to initiate the synthesis and investigation of this novel chroman-4-amine derivative. Experimental validation of the predicted properties and biological activities is a crucial next step in elucidating the therapeutic potential of this compound.

References

Known Analogs of 6,7-Dimethylchroman-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of 6,7-Dimethylchroman-4-amine, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of neuroprotective agents.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of particular interest due to their potential neuroprotective properties. This guide summarizes the available data on the synthesis and biological evaluation of related compounds, providing a foundation for the rational design of novel therapeutic agents.

Analogs of 6,7-Dimethylchroman-4-one: Precursors to 4-Amino Derivatives

While direct analogs of this compound are not extensively documented in the reviewed literature, a series of substituted chroman-4-one derivatives, the direct precursors, have been synthesized and evaluated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related neurodegenerative diseases.[1][2] The structure-activity relationship (SAR) of these precursors provides valuable insights into the influence of substitutions on the chroman core.

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Analogs

The inhibitory activities of various substituted 2-alkyl-chroman-4-ones against human SIRT2 are summarized in Table 1. This data highlights the impact of substituents at the 2, 6, and 8 positions on biological activity.

Compound IDR2R6R8% Inhibition at 100 µMIC50 (µM)
1a n-pentylClBr902.5
1b n-pentylBrBr921.5
1c n-pentylClCl854.7
1d n-pentylCH3CH317>100
1e n-pentylHBr7815
1f n-pentylHCl6533
1g n-pentylHH25>100
1h n-pentylOCH3H17>100
1i n-pentylClH6045
1j n-pentylFF18>100
1k n-propylClBr7610.6
1l n-heptylClBr5753
1m iso-propylClBr45>100
1n phenylClBr33>100
1o 2-naphthylClBr28>100
1p cyclohexylClBr25>100

Data sourced from Fridén-Saxin et al. (2012).[1][2]

Synthesis of Chroman-4-amine Analogs

The synthesis of this compound analogs proceeds through a two-step sequence: the synthesis of the corresponding 6,7-dimethylchroman-4-one precursor, followed by reductive amination to introduce the 4-amino group.

Synthesis of Substituted Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-chroman-4-ones [2]

  • A mixture of the appropriate 2′-hydroxyacetophenone (1.0 equiv), the corresponding aldehyde (1.2 equiv), and diisopropylamine (DIPA) (2.0 equiv) in absolute ethanol (2-3 mL) is prepared in a microwave vial.

  • The vial is sealed and subjected to microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford the desired 2-alkyl-chroman-4-one.

Workflow for the Synthesis of Chroman-4-ones

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_Hydroxyacetophenone 2_Hydroxyacetophenone Microwave_Irradiation Microwave Irradiation (160-170 °C, 1h) 2_Hydroxyacetophenone->Microwave_Irradiation Aldehyde Aldehyde Aldehyde->Microwave_Irradiation DIPA_Ethanol DIPA in Ethanol DIPA_Ethanol->Microwave_Irradiation Concentration Concentration Microwave_Irradiation->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Chroman_4_one 2-Alkyl-chroman-4-one Column_Chromatography->Chroman_4_one

Caption: Synthesis of 2-alkyl-chroman-4-ones.

Reductive Amination of Chroman-4-ones

The conversion of the chroman-4-one ketone to the corresponding 4-amine is typically achieved through reductive amination. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the amine. While a specific protocol for 6,7-dimethylchroman-4-one is not detailed in the searched literature, a general procedure can be adapted.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the 6,7-dimethylchroman-4-one (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent.

  • Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). A mild acid catalyst, such as acetic acid, may be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or crystallization to yield the desired this compound analog.

Logical Flow of Reductive Amination

G Chroman_4_one 6,7-Dimethyl- chroman-4-one Imine_Formation Imine/Enamine Formation Chroman_4_one->Imine_Formation Amine Primary or Secondary Amine (R1R2NH) Amine->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Chroman_4_amine 6,7-Dimethyl- chroman-4-amine Analog Reduction->Chroman_4_amine

Caption: Reductive amination of chroman-4-one.

Biological Activity and Mechanism of Action

While a comprehensive biological profile of a series of this compound analogs is not yet available, studies on related chroman derivatives suggest potential for neuroprotective activity.

Neuroprotective Effects and Quantitative Data

A study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a structurally related chromene derivative, demonstrated significant neuroprotective effects against glutamate- and NMDA-induced excitotoxicity in primary cultured rat cortical cells.[3]

CompoundNeuroprotective Activity against NMDA-induced toxicity (IC50)
BL-M16.95 µM
Memantine (positive control)3.32 µM

Data sourced from a study on a related chromene derivative.[3]

Signaling Pathway: ERK-CREB

The neuroprotective effect of the chromene derivative BL-M was found to be mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway.[3] Activation of this pathway is known to play a crucial role in promoting neuronal survival and plasticity.

ERK-CREB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophic_Factor Neurotrophic Factor / Chroman Derivative Receptor Receptor Tyrosine Kinase (e.g., TrkB) Neurotrophic_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK (p44/42 MAPK) MEK->ERK phosphorylates ERK_p p-ERK ERK->ERK_p translocates to CREB CREB ERK_p->CREB phosphorylates CREB_p p-CREB CREB->CREB_p Gene_Expression Gene Expression (Neuronal Survival & Plasticity) CREB_p->Gene_Expression promotes

Caption: ERK-CREB signaling pathway.

Conclusion

This technical guide has summarized the current knowledge on analogs related to this compound. While direct structure-activity relationship studies on a series of these specific analogs are limited in the public domain, the information on their precursors and related chroman derivatives provides a strong foundation for future research. The synthetic methodologies are well-established, and the link to the neuroprotective ERK-CREB signaling pathway offers a clear direction for the biological evaluation of novel analogs. Further investigation into the synthesis and pharmacological characterization of a focused library of this compound derivatives is warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6,7-Dimethylchroman-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-stage synthetic route commencing with the synthesis of the key intermediate, 6,7-Dimethylchroman-4-one, from commercially available starting materials. This is followed by the reductive amination of the chromanone to yield the target primary amine. Detailed experimental procedures, tabulated data for key reactions, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate adoption in a laboratory setting.

Introduction

Chroman-4-amine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents. This protocol details a reliable and scalable synthesis of this compound.

The synthesis is divided into two primary stages:

  • Synthesis of 6,7-Dimethylchroman-4-one: This intermediate is prepared from 3,4-dimethylphenol and acrylic acid via a Michael addition followed by an intramolecular Friedel-Crafts acylation.

  • Reductive Amination: The chromanone is converted to the corresponding primary amine using a one-pot reductive amination procedure with ammonium chloride and sodium cyanoborohydride.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
3,4-Dimethylphenol122.160.11.012.22 g
Acrylic Acid72.060.121.28.65 g (7.9 mL)
Triton B (40% in Methanol)--catalytic~1 mL
Toluene---100 mL
Reaction Conditions
Temperature110 °C (Reflux)
Time24 h
Work-up
1 M NaOH (aq)As needed
2 M HCl (aq)As needed
Ethyl AcetateAs needed

Table 2: Reagents and Conditions for the Synthesis of 6,7-Dimethylchroman-4-one

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
3-(3,4-dimethylphenoxy)propanoic acid194.230.051.09.71 g
Polyphosphoric Acid (PPA)---~100 g
Reaction Conditions
Temperature100 °C
Time1 h
Work-up
Ice waterAs needed
Diethyl EtherAs needed
Saturated NaHCO₃ (aq)As needed
BrineAs needed

Table 3: Reagents and Conditions for the Reductive Amination to this compound

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
6,7-Dimethylchroman-4-one176.210.031.05.29 g
Ammonium Chloride (NH₄Cl)53.490.310.016.05 g
Sodium Cyanoborohydride (NaBH₃CN)62.840.0451.52.83 g
Methanol (MeOH)---150 mL
Reaction Conditions
TemperatureRoom Temperature
Time48 h
Work-up
1 M HCl (aq)As needed
2 M NaOH (aq)As needed
Dichloromethane (CH₂Cl₂)As needed

Experimental Workflow

Synthesis_Workflow cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis A 3,4-Dimethylphenol + Acrylic Acid B Michael Addition A->B Triton B, Toluene, Reflux C 3-(3,4-dimethylphenoxy)propanoic acid B->C D Intramolecular Friedel-Crafts Acylation C->D Polyphosphoric Acid, 100°C E 6,7-Dimethylchroman-4-one D->E F 6,7-Dimethylchroman-4-one G Reductive Amination F->G NH4Cl, NaBH3CN, MeOH H This compound G->H

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6,7-Dimethylchroman-4-one

Step 1.1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid (Michael Addition)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenol (12.22 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture until the phenol has completely dissolved.

  • Add acrylic acid (8.65 g, 0.12 mol) to the solution.

  • Add a catalytic amount of Triton B (40% in methanol, ~1 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1 M NaOH (aq) (3 x 50 mL).

  • Combine the aqueous layers and acidify to pH ~2 with 2 M HCl (aq).

  • Extract the resulting aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3,4-dimethylphenoxy)propanoic acid. The product can be purified further by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Step 1.2: Synthesis of 6,7-Dimethylchroman-4-one (Intramolecular Friedel-Crafts Acylation)

  • In a 250 mL round-bottom flask, place polyphosphoric acid (~100 g).

  • Heat the PPA to approximately 80 °C with mechanical stirring.

  • Slowly add the crude 3-(3,4-dimethylphenoxy)propanoic acid (9.71 g, 0.05 mol) to the hot PPA.

  • Increase the temperature to 100 °C and stir vigorously for 1 hour.

  • Carefully pour the hot reaction mixture onto crushed ice (~200 g) with stirring.

  • Allow the mixture to reach room temperature and then extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6,7-Dimethylchroman-4-one as a solid.

Stage 2: Synthesis of this compound (Reductive Amination)
  • To a 500 mL round-bottom flask, add 6,7-Dimethylchroman-4-one (5.29 g, 0.03 mol), ammonium chloride (16.05 g, 0.3 mol), and methanol (150 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (2.83 g, 0.045 mol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

  • Stir for an additional 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue to pH ~10 with 2 M NaOH (aq).

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient, potentially with a small amount of triethylamine to prevent tailing) to yield this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acrylic acid is corrosive and has a pungent odor. Handle with care.

  • Polyphosphoric acid is corrosive and reacts exothermically with water. Handle with caution.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas. Avoid contact with acids.

  • All solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Reductive Amination of 6,7-Dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-amino-6,7-dimethylchroman derivatives via reductive amination of 6,7-dimethylchroman-4-one. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1][2][3] This methodology is particularly valuable in medicinal chemistry for the synthesis of novel bioactive compounds. The protocols outlined below utilize sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for reactions involving ketones.[4][5][6][7][8] Application notes on the potential pharmacological relevance of the resulting aminochroman derivatives as modulators of the serotonin 5-HT7 receptor are also discussed.[9]

Introduction

Chroman-4-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[10] The introduction of an amino group at the 4-position of the chroman nucleus can lead to compounds with significant pharmacological properties. Reductive amination offers a direct and efficient route to synthesize these valuable molecules. The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group of 6,7-dimethylchroman-4-one to form a hemiaminal, which then dehydrates to an intermediate iminium ion. This intermediate is subsequently reduced by a hydride source to yield the final amine product.

Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the starting ketone.[4][7][8] This allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the outset.[1]

Experimental Protocols

General Protocol for the Reductive Amination of 6,7-Dimethylchroman-4-one

This protocol describes a general procedure for the synthesis of N-substituted-4-amino-6,7-dimethylchromans.

Materials:

  • 6,7-dimethylchroman-4-one

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]

  • Acetic acid (optional, as catalyst)[7]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6,7-dimethylchroman-4-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the desired amine (1.1 mmol).

  • The mixture is stirred at room temperature for 20-30 minutes. For weakly basic amines, the addition of acetic acid (1.0 mmol) can be beneficial.[7]

  • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 5 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • The mixture is stirred for 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6,7-dimethylchroman derivative.

Data Presentation

The following tables summarize expected quantitative data for the reductive amination of 6,7-dimethylchroman-4-one with various amines, based on typical yields for similar cyclic ketones.[4][11]

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Amino-6,7-dimethylchroman Derivatives

EntryAmineSolventReaction Time (h)Yield (%)
1BenzylamineDCE1285-95
2AnilineDCE2470-85
3MorpholineTHF1880-90
4CyclohexylamineDCE1688-96

Table 2: Stoichiometry of Reagents

ReagentMolar Equivalents
6,7-Dimethylchroman-4-one1.0
Amine1.05 - 1.1[11]
Sodium Triacetoxyborohydride1.4 - 1.6[8][11]
Acetic Acid (optional)1.0 - 2.0[8]

Visualizations

Reaction Scheme and Mechanism

Reductive_Amination_Mechanism ketone 6,7-Dimethylchroman-4-one step1 Iminium Ion Formation ketone->step1 amine R-NH2 amine->step1 stab NaBH(OAc)3 step2 Reduction stab->step2 iminium Iminium Ion iminium->step2 product 4-Amino-6,7-dimethylchroman step1->iminium - H2O step2->product Experimental_Workflow start Start dissolve Dissolve 6,7-dimethylchroman-4-one and amine in solvent start->dissolve add_stab Add NaBH(OAc)3 dissolve->add_stab react Stir at room temperature (12-24h) add_stab->react quench Quench with NaHCO3 (aq) react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end Signaling_Pathway ligand 4-Amino-6,7-dimethylchroman (Ligand) receptor 5-HT7 Receptor (GPCR) ligand->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates Targets

References

Application Notes and Protocols for In Vitro Evaluation of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethylchroman-4-amine is a synthetic small molecule belonging to the chroman class of compounds. The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, monoamine oxidase (MAO) inhibition and acetylcholinesterase (AChE) inhibition. These targets are of significant interest in the development of therapeutics for neurodegenerative diseases and psychiatric disorders.[1][][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound against two key enzymatic targets: Monoamine Oxidase A and B (MAO-A and MAO-B) and Acetylcholinesterase (AChE). The provided methodologies are based on established and widely used assays for these enzyme families.

Hypothetical Data Summary

As no public quantitative data for this compound is currently available, the following tables present hypothetical data to illustrate the expected outcomes from the described assays. These tables are for demonstrative purposes only.

Table 1: Hypothetical Monoamine Oxidase (MAO) Inhibition Data for this compound

Enzyme IsoformTest CompoundIC₅₀ (µM) [Hypothetical]
MAO-AThis compound8.5
Clorgyline (Positive Control)0.015
MAO-BThis compound25.2
Selegiline (Positive Control)0.050

Table 2: Hypothetical Acetylcholinesterase (AChE) Inhibition Data for this compound

Enzyme SourceTest CompoundIC₅₀ (µM) [Hypothetical]
Electrophorus electricusThis compound15.8
Donepezil (Positive Control)0.025

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation, using a fluorescent probe.[4]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound

  • Clorgyline (MAO-A selective inhibitor)

  • Selegiline (MAO-B selective inhibitor)

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Sodium phosphate buffer

    • Test compound (this compound) or positive control (Clorgyline for MAO-A, Selegiline for MAO-B) at various concentrations.

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add a solution containing p-tyramine, HRP, and Amplex Red to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Record measurements every 5 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Buffer, Compound, and Enzyme to Plate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep Prepare Substrate/Detection Mix Initiate Add Substrate/Detection Mix Substrate_Prep->Initiate Preincubation Pre-incubate at 37°C Dispense->Preincubation Preincubation->Initiate Measure Measure Fluorescence Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE inhibitory activity of this compound using a colorimetric method based on the Ellman's reaction.[5][6] The assay measures the hydrolysis of acetylthiocholine by AChE, where the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase from Electrophorus electricus

  • This compound

  • Donepezil (positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well clear microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer.

  • Assay Reaction Mixture: In each well of a 96-well plate, add the following:

    • Tris-HCl buffer

    • Test compound (this compound) or positive control (Donepezil) at various concentrations.

    • DTNB solution.

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the substrate, ATCI solution, to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition compared to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Buffer, Compound, DTNB, and Enzyme to Plate Compound_Prep->Dispense Reagent_Prep Prepare DTNB and ATCI Solutions Reagent_Prep->Dispense Enzyme_Prep Prepare AChE Solution Enzyme_Prep->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Initiate Add ATCI Substrate Preincubation->Initiate Measure Measure Absorbance Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the in vitro AChE inhibition assay.

Signaling Pathways

Monoamine Oxidase (MAO) Signaling Pathway

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have therapeutic effects in depression and neurodegenerative diseases.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Synaptic_Monoamine Synaptic Monoamines Monoamine->Synaptic_Monoamine Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_Monoamine->Receptor Signal Signal Transduction Receptor->Signal Inhibitor This compound (MAO Inhibitor) Inhibitor->MAO Inhibits

Caption: MAO signaling pathway and the effect of an inhibitor.

Acetylcholinesterase (AChE) Signaling Pathway

AChE is a key enzyme in the cholinergic nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal. Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.[6]

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse Synaptic ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis Receptor Postsynaptic Receptors ACh_Synapse->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: AChE signaling pathway and the effect of an inhibitor.

References

Application Notes and Protocols for the Analytical Characterization of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 6,7-Dimethylchroman-4-amine. The protocols detailed below are based on established methodologies for the characterization of chroman and amine-containing compounds.

Structural Elucidation

The primary methods for determining the chemical structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for unambiguously determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended): To aid in structural confirmation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

The following table summarizes the expected chemical shift ranges for the key protons and carbons in this compound, based on data from similar chroman derivatives.[1][2][3]

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-24.0 - 4.5 (m)65 - 70
H-31.8 - 2.5 (m)30 - 40
H-4 (CH-NH₂)3.5 - 4.0 (t or dd)45 - 55
H-56.5 - 7.0 (s)125 - 130
H-86.5 - 7.0 (s)115 - 120
6-CH₃2.1 - 2.3 (s)18 - 22
7-CH₃2.1 - 2.3 (s)18 - 22
NH₂1.5 - 3.0 (br s)-
C-4a-120 - 125
C-5a-145 - 150
C-6-130 - 135
C-7-135 - 140
C-8a-115 - 120

Chemical shifts are highly dependent on the solvent and concentration. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent H1_NMR 1H NMR dissolve->H1_NMR C13_NMR 13C NMR dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR process Process Spectra H1_NMR->process C13_NMR->TwoD_NMR C13_NMR->process assign Assign Signals TwoD_NMR->assign process->assign structure Confirm Structure assign->structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition:

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the exact mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the amine group or fragments from the chroman ring. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4]

Ion Description Expected m/z
[M]⁺Molecular Ion191.27
[M+H]⁺Protonated Molecule192.28
[M-NH₂]⁺Loss of Amino Group175.25

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_acquisition MS Acquisition cluster_data_analysis Data Analysis prepare_solution Prepare Dilute Solution full_scan Full Scan MS prepare_solution->full_scan ms_ms MS/MS Analysis full_scan->ms_ms molecular_weight Determine Molecular Weight full_scan->molecular_weight fragmentation Analyze Fragmentation ms_ms->fragmentation confirm_identity Confirm Identity molecular_weight->confirm_identity fragmentation->confirm_identity

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[5]

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure solvent.

    • Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Average 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (amine)Stretching3300 - 3500 (two bands for primary amine)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1500 - 1600
C-NStretching1020 - 1250
C-O (ether)Stretching1000 - 1300

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the target compound from any impurities, allowing for quantification of its purity. Due to the lack of a strong chromophore in the amine itself, derivatization may be necessary for sensitive UV or fluorescence detection.[6][7][8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system with a UV detector is required. A C18 reversed-phase column is typically suitable.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 220 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

For trace analysis or when higher sensitivity is required, pre-column derivatization with a fluorescent labeling reagent like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed.[9]

  • Derivatization Reaction:

    • To a solution of the amine in a suitable buffer (e.g., borate buffer, pH 9-10), add an excess of the derivatizing agent solution (e.g., dansyl chloride in acetone).

    • Heat the mixture (e.g., 60 °C for 30-60 minutes) to ensure complete reaction.

    • Quench the reaction if necessary.

  • HPLC Analysis:

    • Inject an aliquot of the reaction mixture into the HPLC system.

    • Use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivative.

    • The chromatographic conditions may need to be re-optimized for the more hydrophobic derivative.

Parameter Typical Value/Range
Retention Time (tR)Dependent on conditions
Purity (%)>95% (for research grade)
Limit of Detection (LOD)ng/mL to µg/mL range
Limit of Quantification (LOQ)ng/mL to µg/mL range

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis prepare_solution Prepare Sample Solution derivatize Derivatization (Optional) prepare_solution->derivatize inject Inject into HPLC prepare_solution->inject derivatize->inject separate Chromatographic Separation inject->separate detect UV or Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_purity Calculate Purity integrate->calculate_purity

Solid-State Characterization

For crystalline samples, X-ray crystallography provides the definitive three-dimensional structure.

Single-Crystal X-ray Crystallography

This technique is used to determine the precise arrangement of atoms in a crystal lattice, providing unambiguous proof of structure and stereochemistry.

  • Crystal Growth: Grow single crystals of this compound of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data over a range of angles.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Parameter Example Data for a Chroman Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules/unit cell)4
R-factor< 0.05 for a good quality structure

XRay_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement grow_crystals Grow Single Crystals mount_crystal Mount Crystal grow_crystals->mount_crystal collect_data Collect Diffraction Data mount_crystal->collect_data solve_structure Solve Structure collect_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure final_structure Final 3D Structure refine_structure->final_structure

References

Application Notes and Protocols for the Spectroscopic Analysis of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the characterization of 6,7-Dimethylchroman-4-amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the structural elucidation and purity assessment of this compound and its analogs.

Overview

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate determination of its chemical structure and purity is paramount for its development as a potential therapeutic agent. This document details the application of ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this molecule.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables present predicted values based on the analysis of structurally similar chroman derivatives and general principles of NMR and MS. These tables serve as a reference for the expected spectroscopic behavior of the compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.10 - 4.30m-2H
H-31.90 - 2.10m-2H
H-44.00 - 4.20t6.51H
H-56.80s-1H
H-86.90s-1H
6-CH₃2.20s-3H
7-CH₃2.25s-3H
NH₂1.50 - 2.50br s-2H

Note: The chemical shift of the amine (NH₂) protons can be variable and may broaden or exchange with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-265.0
C-330.0
C-450.0
C-4a128.0
C-5129.0
C-6135.0
C-7136.0
C-8117.0
C-8a152.0
6-CH₃19.0
7-CH₃19.5
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

m/z (Predicted)Ion IdentityFragmentation Pathway
191[M]⁺Molecular Ion
174[M-NH₃]⁺Loss of ammonia
162[M-C₂H₅]⁺Alpha-cleavage

Experimental Protocols

The following are detailed protocols for the NMR and LC-MS analysis of this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify peak multiplicities and coupling constants in the ¹H NMR spectrum.

LC-MS Protocol

Objective: To determine the molecular weight and assess the purity of the sample.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

  • Methanol (for sample preparation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with the initial mobile phase composition.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow:

      • Cone Gas: 50 L/hr

      • Desolvation Gas: 600 L/hr

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected molecular ion [M+H]⁺.

    • Analyze the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.

    • Assess the purity of the sample based on the relative peak area in the TIC.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_output Final Output synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H and ¹³C) purification->nmr_analysis Purity & Structure ms_analysis LC-MS Analysis purification->ms_analysis Purity & Molecular Weight data_analysis Data Interpretation & Structural Confirmation nmr_analysis->data_analysis ms_analysis->data_analysis final_report Application Notes & Protocols data_analysis->final_report

Caption: Experimental workflow for the synthesis and characterization of this compound.

Developing Assays for Chroman Amine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman amines represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities stem from the unique structural features of the chroman scaffold combined with the functional diversity of the amine group. This document provides detailed application notes and experimental protocols for assessing the activity of chroman amines in several key therapeutic areas, including neuroprotection, cancer, and protozoal infections. The provided methodologies and data are intended to guide researchers in the systematic evaluation of novel chroman amine derivatives.

Data Presentation: Comparative Biological Activities of Chroman Amines

The following tables summarize the inhibitory concentrations (IC50) of various chroman amine derivatives across different biological assays. This data is compiled from multiple studies to provide a comparative overview of their potential therapeutic efficacy.

Table 1: Neuroprotective Activity of Chroman Amines

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Amino-7,8-dihydro-4H-chromenoneButyrylcholinesterase (BChE)0.65 ± 0.13Donepezil-
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase A (MAO-A)13.97Toloxatone6.61 ± 0.06
5-hydroxy-2-methyl-chroman-4-oneMonoamine Oxidase B (MAO-B)3.23Selegiline0.02 ± 0.001

Table 2: Anticancer Activity of Chroman Amines

Compound ClassCell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
Chroman DerivativeMCF-7 (Breast Cancer)MTT34.7--
Chromone DerivativeK562 (Leukemia)MTT---

Table 3: Antiprotozoal Activity of Chroman Amines

Compound ClassProtozoan SpeciesIC50 (µM)Reference CompoundIC50 (µM)
2-Phenyl-2H-indazole DerivativeEntamoeba histolytica< 0.050Metronidazole-
2-Phenyl-2H-indazole DerivativeGiardia intestinalis< 0.050Metronidazole0.210 µg/mL
2-Phenyl-2H-indazole DerivativeTrichomonas vaginalis< 0.070Metronidazole0.037 µg/mL

Table 4: Antioxidant Activity of Chroman Amides

CompoundAssayIC50 (µM)Reference Compound
Chroman Amide DerivativeLipid Peroxidation InhibitionMore potent than TroloxTrolox

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and accurate assessment of chroman amine activity.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of chroman amines on MAO-A and MAO-B.[1][2][3][4]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • MAO Substrate (e.g., p-Tyramine)

  • Horseradish Peroxidase (HRP)

  • Dye Reagent (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., Clorgyline)

  • MAO-B specific inhibitor (e.g., Pargyline or Selegiline)

  • Test chroman amine compounds

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, HRP, and dye reagent in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test chroman amine compounds.

  • Assay Setup:

    • To measure total MAO activity, add 45 µL of sample (or buffer for control) to wells.

    • To differentiate between MAO-A and MAO-B activity, pre-incubate the sample with a specific inhibitor. For MAO-B activity, add 5 µL of the MAO-A inhibitor (e.g., 10 µM Clorgyline) to 45 µL of sample. For MAO-A activity, add 5 µL of the MAO-B inhibitor (e.g., 10 µM Pargyline) to 45 µL of sample. Incubate for at least 10 minutes.

    • Prepare a standard curve using a known concentration of H2O2.

  • Reaction Initiation: Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, HRP, and Dye Reagent. Add 50 µL of the Master Reaction Mix to each well.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 20-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~530-535 nm and an emission wavelength of ~585-587 nm.

  • Data Analysis: Calculate the percent inhibition of MAO activity for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol describes a colorimetric method for assessing the BuChE inhibitory potential of chroman amines based on the Ellman method.[5][6][7][8]

Materials:

  • Recombinant human Butyrylcholinesterase (BChE)

  • BChE Assay Buffer (e.g., 50 mM PBS, pH 7.4)

  • BChE Substrate (e.g., Butyrylthiocholine, BTC)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Test chroman amine compounds

  • Reference inhibitor (e.g., Rivastigmine)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of BChE, BTC, and DTNB in BChE Assay Buffer. Prepare serial dilutions of the test chroman amine compounds.

  • Assay Setup:

    • Add 10 µL of the test inhibitor dilutions to the sample wells.

    • Add 10 µL of BChE Assay Buffer to the enzyme control and background control wells.

    • Add the reference inhibitor to the inhibitor control wells.

  • Enzyme Addition: Add diluted BChE enzyme solution to all wells except the background control. Add BChE Assay Buffer to the background control well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Reaction Initiation: Prepare a Reaction Mix containing BChE Substrate and DTNB in BChE Assay Buffer. Add the Reaction Mix to all wells.

  • Measurement: Immediately measure the absorbance in kinetic mode at 412 nm for 30-60 minutes at room temperature.

  • Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

In Vitro Lipid Peroxidation (Malondialdehyde - MDA) Assay

This protocol details the measurement of malondialdehyde (MDA), a key indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.[9][10][11][12]

Materials:

  • Biological sample (e.g., brain homogenate, cell lysate)

  • MDA Lysis Buffer

  • Butylated hydroxytoluene (BHT)

  • Phosphotungstic Acid Solution

  • Thiobarbituric acid (TBA) solution

  • MDA Standard (e.g., malondialdehyde bis(dimethyl acetal))

  • 96-well plates

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells on ice in MDA Lysis Buffer containing BHT. Centrifuge to collect the supernatant.

  • Standard Curve Preparation: Prepare a series of MDA standards of known concentrations.

  • TBA Reaction:

    • Add TBA solution to each sample and standard.

    • Incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples in an ice bath for 10 minutes.

  • Measurement:

    • Pipette the reaction mixtures into a 96-well plate.

    • For colorimetric detection, measure the absorbance at 532 nm.

    • For fluorometric detection, measure the fluorescence at an excitation of ~530 nm and emission of ~550 nm.

  • Data Analysis: Calculate the concentration of MDA in the samples using the standard curve. Determine the percent inhibition of lipid peroxidation for the test compounds.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Test chroman amine compounds

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chroman amine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value from the dose-response curve.

Antiprotozoal Activity Assay against Plasmodium falciparum

This protocol describes an in vitro method to assess the antimalarial activity of chroman amines using a SYBR Green I-based fluorescence assay.[18][19]

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Human red blood cells

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Test chroman amine compounds

  • Reference antimalarial drug (e.g., Chloroquine)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium in the 96-well plates.

  • Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 24 hours.

  • Measurement: Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each compound concentration relative to the drug-free control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by chroman amines and the general workflows of the described experimental assays.

Signaling Pathways

neuroprotective_pathway Chroman Amine Chroman Amine ERK ERK Chroman Amine->ERK Activates CREB CREB ERK->CREB Phosphorylates BDNF BDNF CREB->BDNF Increases Transcription Neuroprotection Neuroprotection BDNF->Neuroprotection

Neuroprotective signaling cascade.

apoptosis_pathway Chroman Amine Chroman Amine ROS Reactive Oxygen Species Chroman Amine->ROS Induces Bcl-2 Bcl-2 Chroman Amine->Bcl-2 Inhibits Mitochondria Mitochondria ROS->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Bax Bax Bax->Mitochondria Promotes permeabilization Bcl-2->Bax Caspase9 Caspase-9 Cytochrome c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of apoptosis in cancer cells.
Experimental Workflows

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, etc.) Incubate Incubate Enzyme with Compound Reagents->Incubate Compounds Prepare Chroman Amine Dilutions Compounds->Incubate Add_Substrate Add Substrate Incubate->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

General enzyme inhibition assay workflow.

cell_based_assay_workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Chroman Amine Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_Reagent Add Assay Reagent (e.g., MTT, SYBR Green) Incubate_Cells->Add_Reagent Measure_Signal Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure_Signal Analyze_Data Analyze Data (Viability/Growth Inhibition) Measure_Signal->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50

General cell-based assay workflow.

References

Application Notes: 6,7-Dimethylchroman-4-amine as a Putative SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by deacetylating both histone and non-histone protein substrates.[1] One of its key substrates is α-tubulin, and inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can result in the inhibition of tumor growth.[1] The chroman-4-one scaffold has been identified as a promising framework for the development of selective SIRT2 inhibitors.[1] This document provides detailed application notes and protocols for the investigation of 6,7-Dimethylchroman-4-amine, a compound within this chemical class, as a potential SIRT2 inhibitor. While specific data for this compound is not extensively available in public literature, we will provide data for a closely related and potent analogue, 6,8-dibromo-2-pentylchroman-4-one, to serve as a reference.[1][2]

Mechanism of Action

SIRT2 catalyzes the deacetylation of acetylated lysine residues on its substrates in an NAD+-dependent manner. The proposed mechanism of inhibition by chroman-4-one derivatives involves their interaction with the enzyme's active site, thereby preventing the binding of either the acetylated substrate or the NAD+ cofactor. Structure-activity relationship (SAR) studies have revealed that substitutions at the 6- and 8-positions of the chroman-4-one ring with larger, electron-withdrawing groups are favorable for potent SIRT2 inhibition.[1] Furthermore, the carbonyl group at the 4-position is crucial for inhibitory activity.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activity of a potent chroman-4-one analogue, 6,8-dibromo-2-pentylchroman-4-one, against SIRT1, SIRT2, and SIRT3. This data highlights the selectivity of this class of compounds for SIRT2.

CompoundSIRT1 % Inhibition (at 200 µM)SIRT2 IC50 (µM)SIRT3 % Inhibition (at 200 µM)
6,8-dibromo-2-pentylchroman-4-one<10%1.5<10%

Data sourced from Friden-Saxin et al., J Med Chem, 2012.[1][2]

Visualizations

SIRT2 Signaling Pathway

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin (deacetylated) SIRT2->Deacetylated_Tubulin Deacetylation NAM Nicotinamide SIRT2->NAM Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 Microtubule_Stability Microtubule Stability Deacetylated_Tubulin->Microtubule_Stability NAD NAD+ NAD->SIRT2 Inhibitor 6,7-Dimethyl- chroman-4-amine Inhibitor->SIRT2 Inhibition Cell_Cycle_Progression Cell Cycle Progression Microtubule_Stability->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth

Caption: SIRT2 deacetylates α-tubulin in an NAD+-dependent manner.

Experimental Workflow for SIRT2 Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Optional) Enzymatic_Assay SIRT2 Enzymatic Assay (Fluorescence-based) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Selectivity_Assay Selectivity Profiling (SIRT1, SIRT3) IC50_Determination->Selectivity_Assay Tubulin_Acetylation α-Tubulin Acetylation Assay (Western Blot or Immunofluorescence) Selectivity_Assay->Tubulin_Acetylation Cell_Proliferation Cell Proliferation Assay Tubulin_Acetylation->Cell_Proliferation Animal_Model Animal Model of Disease Cell_Proliferation->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Animal_Model->Efficacy_Toxicity

Caption: Workflow for evaluating a potential SIRT2 inhibitor.

Experimental Protocols

In Vitro SIRT2 Inhibition Assay (Fluorescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin-containing solution to cleave the deacetylated substrate and release the fluorophore)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations

    • SIRT2 enzyme

  • Initiate the reaction by adding NAD+ and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths appropriate for the fluorophore).

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular α-Tubulin Acetylation Assay (Western Blot)

Objective: To assess the ability of this compound to increase the acetylation of α-tubulin in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody against total α-tubulin as a loading control.

  • Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin.

Conclusion

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Chroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of chroman-4-amine derivatives, detailing their effects on various cancer cell lines. The accompanying protocols offer standardized methods for the synthesis and biological evaluation of these compounds, facilitating further research and development in this promising area of oncology.

Introduction to Chroman-4-amine Derivatives

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Chroman-4-amine derivatives, in particular, have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation. This document outlines the cytotoxic activity of various chroman-4-amine and related derivatives and provides detailed protocols for their investigation.

Data Presentation: Anticancer Activity of Chroman Derivatives

The following table summarizes the in vitro anticancer activity of a selection of chroman-4-one and chromene derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
14d 3-Methylidenechroman-4-oneHL-60 (Leukemia)1.46 ± 0.16[1]
NALM-6 (Leukemia)0.50 ± 0.05[1]
Compound 13 Chromane-2,4-dioneHL-60 (Leukemia)42.0 ± 2.7[2]
MOLT-4 (Leukemia)24.4 ± 2.6[2]
Compound 11 Chromane-2,4-dioneMCF-7 (Breast Cancer)68.4 ± 3.9[2]
4-Clpgc Dihydropyrano[2,3-g]chromeneK562 (Leukemia)102 ± 1.6[3]
Compound 22 3-Benzylidene-chroman-4-oneK562 (Leukemia)~17.5 (3.86 µg/ml)[4]
MDA-MB-231 (Breast Cancer)~17.5 (3.86 µg/ml)[4]
SK-N-MC (Neuroblastoma)~17.5 (3.86 µg/ml)[4]
Compound 21 3-Benzylidene-4-chromanoneMCF-7 (Breast Cancer)~42.2 (9.3 µg/ml)[4]
T47D (Breast Cancer)~42.2 (9.3 µg/ml)[4]
MDA-MB-231 (Breast Cancer)~42.2 (9.3 µg/ml)[4]

Note: IC50 values originally reported in µg/ml were converted to µM assuming an average molecular weight of 440 g/mol for estimation purposes.

Experimental Protocols

Protocol 1: General Synthesis of Chroman-4-one Derivatives

This protocol describes a common method for the synthesis of the chroman-4-one scaffold, which can be a precursor to chroman-4-amine derivatives.

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid

  • 2 M Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add resorcinol and 3-bromopropionic acid.

  • Slowly add trifluoromethanesulfonic acid to the mixture while stirring. Heat the reaction to 80°C to facilitate Friedel-Crafts acylation, yielding 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • After the reaction is complete (monitored by TLC), cool the mixture and add 2 M NaOH to promote intramolecular cyclization to form 7-hydroxychroman-4-one[5].

  • Extract the product with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Chroman-4-amine derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the chroman-4-amine derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with chroman-4-amine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the chroman-4-amine derivative for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins like caspases and Bcl-2 family members.

Materials:

  • Cancer cells treated with chroman-4-amine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizing Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer activity of chroman-4-amine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Chroman-4-amine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western_blot Western Blotting apoptosis->western_blot cell_cycle->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Lead Optimization

Caption: Workflow for anticancer evaluation of chroman-4-amine derivatives.

Proposed Signaling Pathway for Apoptosis Induction

Based on existing literature for related chromene derivatives, the following signaling pathway is proposed for the induction of apoptosis by chroman-4-amine derivatives. These compounds may induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Some derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

G cluster_cell Cancer Cell compound Chroman-4-amine Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation g2m G2/M Arrest tubulin->g2m apoptosis Apoptosis g2m->apoptosis mito Mitochondria bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates cas8 Caspase-8 cas8->cas3 Activates parp PARP Cleavage cas3->parp parp->apoptosis

Caption: Proposed apoptosis signaling pathway for chroman-4-amine derivatives.

References

Application Notes and Protocols: Antimicrobial Screening of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific antimicrobial screening data for 6,7-Dimethylchroman-4-amine was found in the public domain. The following application notes and protocols are based on established methodologies for the antimicrobial screening of analogous chroman and chromanone derivatives. These protocols can serve as a guide for evaluating the antimicrobial potential of this compound.

Introduction

Chroman derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3][4][5][6] The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive overview of the protocols and data presentation for the antimicrobial screening of chroman derivatives, which can be adapted for the evaluation of this compound.

Data Presentation: Antimicrobial Activity of Chroman Derivatives

The antimicrobial efficacy of various chroman and chromanone derivatives against a panel of pathogenic bacteria and fungi has been documented. The key parameters to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives against Bacterial Strains

CompoundGram-Positive BacteriaGram-Negative BacteriaMIC (µg/mL)Reference
Chroman Carboxamide Derivatives Gram-positive strains25-100[7]
Gram-negative strains12.5-100[7]
2-Alkenylchroman-4-ones Gram-positive bacteria & MRSA-[8]
Chroman-4-one Derivative 3 S. epidermidis256[1]
P. aeruginosa512[1]
S. enteritidis512[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives against Fungal Strains

CompoundFungal StrainMIC (µg/mL)Reference
Chroman Carboxamide Derivatives (4a, 4b) Fungal strains25[7]
Chroman-4-one Derivative 3 C. albicans128[1]
C. tropicalis256[1]
N. glabratus256[1]
Filamentous fungi512[1]

Table 3: Zone of Inhibition for 2-Amino-3-Cyano-4H-Chromene Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
4n, 4p S. aureus (Gram-positive)Good[9]
4n, 4p E. coli (Gram-negative)Good[9]
4a, 4c, 4i, 4l C. albicans (Fungus)Excellent[9]
4a, 4c, 4i, 4l F. oxysporum (Fungus)Excellent[9]

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in their respective broth media.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

    • Dilute the adjusted inoculum to the final required concentration in the appropriate broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD compared to the positive control.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited around a well containing the compound.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Nutrient Agar or Potato Dextrose Agar plates

  • Sterile cork borer

  • Micropipette

Protocol:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium and pour it into sterile Petri dishes.

    • Allow the agar to solidify under sterile conditions.

  • Inoculation:

    • Prepare a microbial suspension equivalent to the 0.5 McFarland standard.

    • Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Application of Test Compound:

    • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

    • Add a known concentration of the test compound solution into each well.

    • A solvent control and a standard antibiotic control should also be included.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Agar_Diffusion Agar Well Diffusion (Zone of Inhibition) Compound->Agar_Diffusion Microorganism Microbial Strains (Bacteria/Fungi) Microorganism->Broth_Dilution Microorganism->Agar_Diffusion Media Culture Media (Broth/Agar) Media->Broth_Dilution Media->Agar_Diffusion MIC_Value Determine MIC Value Broth_Dilution->MIC_Value Zone_Measurement Measure Zone Diameter Agar_Diffusion->Zone_Measurement Comparison Compare with Controls MIC_Value->Comparison Zone_Measurement->Comparison Result Antimicrobial Activity Profile Comparison->Result

Caption: Workflow for the antimicrobial screening of a test compound.

Proposed Structure-Activity Relationship Logic

Based on the literature for chroman derivatives, certain structural modifications can influence antimicrobial activity.

SAR_Logic cluster_structure Chemical Structure cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Chroman_Core Chroman Core Structure Alkyl_Aryl_C7 Addition of Alkyl/Aryl Chains at C7-OH Chroman_Core->Alkyl_Aryl_C7 Methoxy_RingB Presence of Methoxy Group on Ring B Chroman_Core->Methoxy_RingB Benzyl_Group Introduction of a Benzyl Group Chroman_Core->Benzyl_Group Decreased_Activity Decreased Activity Alkyl_Aryl_C7->Decreased_Activity Leads to Enhanced_Activity Enhanced Activity Methoxy_RingB->Enhanced_Activity Leads to Benzyl_Group->Enhanced_Activity Leads to

Caption: Structure-activity relationship logic for chroman derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-Dimethylchroman-4-amine, a crucial intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor ketone, 6,7-Dimethylchroman-4-one. This is typically achieved through an intramolecular Friedel-Crafts acylation of an appropriate phenoxypropanoic acid or a related reaction. The second step is the conversion of the ketone to the desired amine via reductive amination.

Q2: Which methods are recommended for the synthesis of the 6,7-Dimethylchroman-4-one intermediate?

A2: Two primary methods are recommended:

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of 3-(3,4-dimethylphenoxy)propanoic acid using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Pechmann Condensation: While traditionally used for coumarin synthesis, modifications of this reaction can be adapted to form the chromanone ring system.

Q3: What are the common challenges in the reductive amination of 6,7-Dimethylchroman-4-one?

A3: The primary challenges include:

  • Low reaction rates: The ketone can be sterically hindered, slowing down the initial imine formation.

  • Side reactions: Over-alkylation of the amine product or reduction of the ketone to an alcohol are common side reactions.

  • Difficult purification: Separating the desired amine from unreacted starting material, the intermediate imine, and any side products can be challenging.

Troubleshooting Guides

Issue 1: Low Yield of 6,7-Dimethylchroman-4-one

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete cyclization during Friedel-Crafts acylation Increase reaction temperature and/or time. Ensure anhydrous conditions as water can deactivate the Lewis acid catalyst. Consider using a stronger catalyst like Eaton's reagent.Improved conversion of the starting phenoxypropanoic acid to the desired chromanone.
Side reactions during Friedel-Crafts acylation Use a milder Lewis acid or lower the reaction temperature to minimize charring and polymerization. Ensure slow and controlled addition of the starting material to the catalyst mixture.Reduced formation of polymeric byproducts and a cleaner reaction mixture.
Decomposition of starting material or product If using a high-energy method like microwave irradiation, carefully control the temperature and reaction time to prevent degradation.Preservation of the desired product and improved isolated yield.
Issue 2: Low Yield of this compound during Reductive Amination

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient imine formation Use a dehydrating agent such as molecular sieves or magnesium sulfate to drive the equilibrium towards imine formation. A slight excess of the amine source (e.g., ammonium acetate) can also be beneficial. The reaction pH should be mildly acidic (around 5-6) to facilitate imine formation without protonating the amine nucleophile.Increased concentration of the imine intermediate, leading to a higher yield of the final amine.
Reduction of the starting ketone Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Add the reducing agent after allowing sufficient time for imine formation.Minimized formation of the corresponding alcohol byproduct and increased yield of the desired amine.
Over-alkylation to secondary amine Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.Reduced formation of the secondary amine byproduct.
Issue 3: Difficulty in Purifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of impurities during column chromatography Use a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/methanol with a small amount of triethylamine to prevent streaking of the amine) can improve separation.[1] Alternatively, consider using an amine-functionalized silica gel column.[2]Better separation of the desired amine from impurities, leading to a purer final product.
Product is an oil and difficult to handle Convert the amine to its hydrochloride or other salt form by treating the purified free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol). The salt is often a crystalline solid that is easier to handle and store.Formation of a stable, crystalline solid that can be easily filtered and dried.
Presence of starting ketone in the final product If the reductive amination did not go to completion, repeat the purification with careful monitoring by TLC to ensure complete separation of the more polar amine from the less polar ketone.A final product that is free from contamination by the starting ketone.

Experimental Protocols

Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol in a suitable solvent such as acetone or ethanol.

  • Addition of Base: Add an equimolar amount of a base, such as potassium carbonate, to the solution.

  • Addition of Alkylating Agent: Slowly add a slight excess of ethyl 3-bromopropanoate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The crude 3-(3,4-dimethylphenoxy)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Intramolecular Friedel-Crafts Acylation to form 6,7-Dimethylchroman-4-one
  • Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).

  • Addition of Starting Material: Slowly add the 3-(3,4-dimethylphenoxy)propanoic acid to the stirred catalyst at a controlled temperature (e.g., 60-80 °C).

  • Reaction: Continue stirring at the elevated temperature for the time determined by reaction monitoring (TLC or LC-MS).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reductive Amination of 6,7-Dimethylchroman-4-one
  • Reaction Setup: In a round-bottom flask, dissolve 6,7-Dimethylchroman-4-one in a suitable solvent like methanol or ethanol.

  • Addition of Amine Source and Reducing Agent: Add a molar excess of ammonium acetate followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) at room temperature.[3][4]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the effervescence ceases. Make the solution basic with a concentrated base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel, often with a small percentage of triethylamine in the eluent to prevent tailing.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6,7-Dimethylchroman-4-one cluster_step2 Step 2: Synthesis of this compound Phenol 3,4-Dimethylphenol Acid 3-(3,4-dimethylphenoxy)propanoic acid Phenol->Acid Alkylation & Hydrolysis Ketone 6,7-Dimethylchroman-4-one Acid->Ketone Intramolecular Friedel-Crafts Acylation Amine This compound Ketone->Amine Reductive Amination Troubleshooting_Yield cluster_ketone Precursor Synthesis Issues cluster_amination Reductive Amination Issues Start Low Yield of This compound Ketone_Yield Low Ketone Yield Start->Ketone_Yield Ketone_Impure Impure Ketone Start->Ketone_Impure Imine_Formation Poor Imine Formation Start->Imine_Formation Side_Reaction Side Reactions Start->Side_Reaction Sol1 Increased Ketone Conversion Ketone_Yield->Sol1 Optimize Friedel-Crafts (Temp, Catalyst) Sol2 Purer Starting Material for Amination Ketone_Impure->Sol2 Improve Ketone Purification Sol3 Enhanced Imine Intermediate Imine_Formation->Sol3 Add Dehydrating Agent, Adjust pH Sol4 Minimized Byproducts Side_Reaction->Sol4 Use Milder Reducing Agent, Optimize Stoichiometry

References

Technical Support Center: 6,7-Dimethylchroman-4-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylchroman-4-amine. The following sections offer detailed purification protocols, address common experimental issues, and provide structured data for easy comparison of methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are flash column chromatography and diastereomeric salt crystallization. Flash chromatography is suitable for removing synthetic byproducts and impurities with different polarities. Diastereomeric salt crystallization is the preferred method for separating the enantiomers of this chiral amine.

Q2: I am observing significant tailing of my compound during silica gel flash chromatography. What could be the cause and how can I fix it?

A2: Tailing of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[1] Alternatively, using an amine-functionalized silica gel column can provide a less acidic stationary phase and improve peak shape.[1]

Q3: My chiral resolution via diastereomeric salt crystallization is giving low enantiomeric excess (ee). What factors should I investigate?

A3: Low enantiomeric excess can result from several factors. The choice of resolving agent and solvent system is critical. Screening different chiral acids (e.g., (R)-mandelic acid, D-tartaric acid) and crystallization solvents is recommended. The rate of cooling during crystallization can also impact the selectivity; slower cooling is generally preferred. Ensure that the stoichiometry between the amine and the resolving agent is optimized. It is also possible that the diastereomeric salts form a solid solution, which can limit the achievable ee through simple crystallization.[2]

Q4: What are some potential impurities I should look for in my this compound sample?

A4: Impurities often depend on the synthetic route used. If prepared by reductive amination of 6,7-dimethylchroman-4-one, potential impurities include the starting ketone, the corresponding alcohol from over-reduction, and potentially dialkylated amine byproducts.[3] If the synthesis involves a nitro-group reduction, residual nitro-aromatic compounds could be present.

Q5: How can I remove the chiral resolving agent after diastereomeric salt crystallization?

A5: After isolating the desired diastereomeric salt, the chiral resolving agent can be removed by treating the salt with a base, such as sodium hydroxide or sodium bicarbonate, to liberate the free amine. The free amine can then be extracted into an organic solvent.[4]

Troubleshooting Guides

Flash Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity.- Optimize the solvent system using thin-layer chromatography (TLC) first. - Try a different stationary phase (e.g., alumina, C18 reversed-phase). - Employ gradient elution to improve resolution.
Compound Degradation on the Column - The acidic nature of silica gel can cause degradation of sensitive amines.- Use a deactivated silica gel (e.g., treated with a base). - Switch to a less acidic stationary phase like alumina. - Work at lower temperatures if possible.
Low Recovery of the Compound - Irreversible adsorption of the amine onto the silica gel. - Compound is too polar for the chosen solvent system.- Add a competing base (e.g., triethylamine) to the eluent.[1] - Increase the polarity of the mobile phase. - Consider reversed-phase chromatography for highly polar amines.[1]
Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystal Formation - Solution is not supersaturated. - Inappropriate solvent. - Presence of impurities inhibiting crystallization.- Concentrate the solution. - Cool the solution slowly. - Add an anti-solvent to induce precipitation. - Screen a variety of solvents and solvent mixtures. - Purify the crude amine by flash chromatography before crystallization.
Formation of an Oil Instead of Crystals - The melting point of the diastereomeric salt is below the temperature of the solution. - High concentration of impurities.- Lower the crystallization temperature. - Use a more dilute solution. - Try a different solvent system.
Inconsistent Enantiomeric Excess (ee) - Inconsistent cooling rates. - Variation in solvent purity or composition. - Co-crystallization of the undesired diastereomer.- Implement a controlled cooling profile. - Use high-purity, anhydrous solvents. - Perform multiple recrystallizations to improve ee.

Data Presentation

The following table summarizes typical conditions and outcomes for the purification of chiral chroman amines. The data is representative and may require optimization for this compound.

Purification Method Stationary/Resolving Agent Typical Mobile Phase/Solvent Typical Purity/ee Advantages Disadvantages
Flash Chromatography (Normal Phase) Silica GelHexane/Ethyl Acetate with 0.5% Triethylamine>95% (achiral)Good for removing non-amine impurities.Can have issues with tailing and low recovery for basic amines.
Flash Chromatography (Amine-Functionalized) Amine-Functionalized SilicaHexane/Ethyl Acetate>98% (achiral)Excellent peak shape and recovery for amines.More expensive than standard silica gel.
Diastereomeric Salt Crystallization (R)-Mandelic AcidEthanol>99% ee after 1-2 recrystallizationsHigh enantiomeric purity achievable. Scalable.Requires screening of resolving agents and solvents. Additional steps for salt formation and breaking.
Diastereomeric Salt Crystallization D-Tartaric AcidMethanol/Water>98% ee after recrystallizationCan be highly effective for certain amines.May not be as effective as mandelic acid for all chroman amines.

Experimental Protocols

Protocol 1: Reductive Amination Synthesis of this compound

This protocol is a general procedure adapted for the synthesis of this compound from 6,7-dimethylchroman-4-one.

  • Reaction Setup: To a solution of 6,7-dimethylchroman-4-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH and extract the product with dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography.

Protocol 2: Chiral Resolution using Diastereomeric Salt Crystallization

This protocol provides a general method for the chiral resolution of this compound using (R)-mandelic acid.

  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve (R)-mandelic acid (0.5-1.0 equivalent) in the same solvent.

  • Crystallization: Slowly add the (R)-mandelic acid solution to the amine solution with stirring. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Excess (ee) Determination: Determine the ee of the crystalline salt by chiral HPLC or by liberating the free amine and analyzing it.

  • Recrystallization: If the desired ee is not achieved, recrystallize the diastereomeric salt from a suitable solvent.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Reductive Amination of 6,7-Dimethylchroman-4-one flash_chrom Flash Chromatography (Crude Purification) synthesis->flash_chrom Crude Product chiral_res Diastereomeric Salt Crystallization flash_chrom->chiral_res Racemic Amine purity_analysis Purity Analysis (LC-MS, NMR) chiral_res->purity_analysis Enriched Amine ee_analysis Enantiomeric Excess (Chiral HPLC) chiral_res->ee_analysis Enriched Amine

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway amine Chroman Amine Derivative receptor Target Receptor (e.g., GPCR, Ion Channel) amine->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A generic signaling pathway for a chroman amine derivative targeting a G-protein coupled receptor.

References

Technical Support Center: Synthesis of Chroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chroman-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chroman-4-amine?

A1: The most prevalent methods for synthesizing chroman-4-amine start from the corresponding chroman-4-one precursor. The primary routes include:

  • Reductive Amination: This is a widely used one-pot or stepwise method involving the reaction of chroman-4-one with an amine source (commonly ammonia or an ammonium salt) in the presence of a reducing agent.[1][2][3][4]

  • Reduction of Chroman-4-one Oxime: This two-step process involves the formation of an oxime from chroman-4-one, followed by its reduction to the amine.[5][6]

  • Leuckart-Wallach Reaction: This method utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[7][8][9][10]

  • From Chroman-4-ol: An alternative route involves the reduction of chroman-4-one to chroman-4-ol, followed by conversion to an azide and subsequent reduction to the amine.[11]

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination of Chroman-4-one

Q: I am experiencing low yields during the reductive amination of my substituted chroman-4-one. What are the potential causes and how can I improve the yield?

A: Low yields in the reductive amination of chroman-4-one are a common issue and can stem from several factors. Here's a systematic guide to troubleshooting this problem:

Potential Causes & Solutions:

  • Incomplete Imine Formation: The crucial first step is the formation of the imine or enamine intermediate.

    • Troubleshooting:

      • pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation. You can add a catalytic amount of acetic acid.

      • Water Removal: The formation of the imine from the ketone and amine releases water. This is a reversible reaction, and removing water can drive the equilibrium towards the imine. This can be achieved by using dehydrating agents like molecular sieves or a Dean-Stark apparatus.

  • Choice of Reducing Agent: The selection of the reducing agent is critical and can significantly impact the yield.

    • Troubleshooting: A comparison of common reducing agents is provided in the table below. Consider switching to a milder or more selective reagent if you are observing side reactions.

  • Side Reactions: The primary side reaction is the reduction of the starting chroman-4-one to the corresponding chroman-4-ol.[12][13]

    • Troubleshooting:

      • Use a reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4][14]

      • A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize the reduction of the starting ketone.

  • Reaction Conditions: Temperature and reaction time can influence the outcome.

    • Troubleshooting:

      • Temperature: While some reductive aminations proceed at room temperature, others may require gentle heating to facilitate imine formation. However, excessive heat can lead to degradation. Monitor your reaction progress by TLC or LC-MS to optimize the temperature.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material.

Comparative Data on Reducing Agents for Reductive Amination:

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, leading to chroman-4-ol byproduct.[1]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over ketones at neutral or slightly acidic pH.[1][4]Toxic cyanide byproducts.Methanol, Ethanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for iminium ions, does not require acidic conditions.[14]Moisture sensitive.Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Clean" reaction with minimal byproducts.May require specialized equipment (hydrogenator), potential for over-reduction of other functional groups.Ethanol, Methanol, Ethyl Acetate
Issue 2: Difficulty in Purifying Chroman-4-amine

Q: I am struggling to purify my synthesized chroman-4-amine. Column chromatography is proving difficult, and I suspect I have byproducts. What are effective purification strategies?

A: Purifying amines can be challenging due to their basic nature, which can lead to tailing on silica gel chromatography. Here are some recommended purification techniques:

Purification Strategies:

  • Acid-Base Extraction: This is a fundamental technique for separating basic amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to obtain the purified amine.

  • Purification via Salt Formation: This is a highly effective method for obtaining pure amines, especially when they are crystalline solids.[11][15]

    • Protocol:

      • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, isopropanol).

      • Add a solution of an acid (e.g., HCl in ether, methanesulfonic acid) dropwise while stirring.

      • The amine salt will often precipitate out of the solution.

      • Collect the solid by filtration and wash with a small amount of the cold solvent.

      • The pure amine can be regenerated by treating the salt with a base, if the free amine is required.

  • Modified Column Chromatography: If chromatography is necessary, consider the following modifications to minimize tailing:

    • Amine-Treated Silica: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent.

    • Basic Alumina: Use basic alumina as the stationary phase instead of silica gel.

    • Reverse-Phase Chromatography: For polar amines, reverse-phase chromatography may be a suitable alternative.

Common Byproducts to Consider During Purification:

  • Chroman-4-ol: Formed from the reduction of the starting chroman-4-one. This is often less polar than the amine.

  • Unreacted Chroman-4-one: The starting material.

  • N-Formylated Amine: A common byproduct in Leuckart-Wallach reactions.[7]

  • Dialkylated Amine: If a primary amine is used as the starting material for a secondary amine synthesis, over-alkylation can occur.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Chroman-4-one using Sodium Borohydride

  • Imine Formation:

    • Dissolve the substituted chroman-4-one (1 equivalent) in methanol.

    • Add ammonium acetate or a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Perform an acid-base extraction as described in the purification guide above to isolate the chroman-4-amine.

Visualizing Workflows and Relationships

Diagram 1: General Workflow for Chroman-4-amine Synthesis

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product Chroman-4-one Chroman-4-one Reductive_Amination Reductive Amination Chroman-4-one->Reductive_Amination Oxime_Formation_Reduction Oxime Formation & Reduction Chroman-4-one->Oxime_Formation_Reduction Leuckart_Wallach Leuckart-Wallach Reaction Chroman-4-one->Leuckart_Wallach Chroman-4-amine Chroman-4-amine Reductive_Amination->Chroman-4-amine Oxime_Formation_Reduction->Chroman-4-amine Leuckart_Wallach->Chroman-4-amine

Caption: Synthetic routes to chroman-4-amine.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

G Start Low Yield in Reductive Amination Check_Imine Incomplete Imine Formation? Start->Check_Imine Check_Reducing_Agent Incorrect Reducing Agent? Start->Check_Reducing_Agent Check_Side_Reactions Side Reactions Occurring? Start->Check_Side_Reactions Check_Conditions Suboptimal Conditions? Start->Check_Conditions Sol_Imine Adjust pH (4-6) Remove Water Check_Imine->Sol_Imine Sol_Reducing_Agent Use Selective Agent (e.g., NaBH3CN, NaBH(OAc)3) Check_Reducing_Agent->Sol_Reducing_Agent Sol_Side_Reactions Use Stepwise Procedure Employ Selective Reductant Check_Side_Reactions->Sol_Side_Reactions Sol_Conditions Optimize Temperature Monitor Reaction Time Check_Conditions->Sol_Conditions Improved_Yield Improved Yield Sol_Imine->Improved_Yield Sol_Reducing_Agent->Improved_Yield Sol_Side_Reactions->Improved_Yield Sol_Conditions->Improved_Yield

Caption: Troubleshooting low yield issues.

Diagram 3: Purification Workflow for Chroman-4-amine

G cluster_acid_base Acid-Base Extraction Steps cluster_salt Salt Formation Steps Crude_Product Crude Chroman-4-amine Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Salt_Formation Purification via Salt Formation Crude_Product->Salt_Formation Column Modified Column Chromatography Crude_Product->Column Dissolve Dissolve in Organic Solvent Dissolve_Salt Dissolve in Organic Solvent Pure_Amine Pure Chroman-4-amine Column->Pure_Amine Extract_Acid Extract with Aqueous Acid Dissolve->Extract_Acid Basify Basify Aqueous Layer Extract_Acid->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Dry_Concentrate Dry and Concentrate Extract_Organic->Dry_Concentrate Dry_Concentrate->Pure_Amine Add_Acid Add Acid Solution (e.g., HCl in Ether) Dissolve_Salt->Add_Acid Precipitate Precipitate Salt Add_Acid->Precipitate Filter Filter and Wash Precipitate->Filter Filter->Pure_Amine (as salt, or regenerate free base)

Caption: Purification strategies for chroman-4-amine.

References

Technical Support Center: Optimizing Reaction Conditions for Chroman Amine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chroman amine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing chroman amines?

A1: The most common methods for derivatizing the amino group of chroman amines are acylation and reductive amination. Acylation introduces an acyl group to the nitrogen atom, typically forming an amide bond. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to a more substituted amine.

Q2: How do I choose the right solvent for my chroman amine derivatization?

A2: Solvent selection is critical and depends on the specific reaction. For acylations, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common. For reductive aminations, alcoholic solvents such as methanol (MeOH) or ethanol (EtOH) are often used as they are compatible with the commonly used borohydride reducing agents. It is crucial that the chosen solvent fully dissolves the chroman amine starting material.

Q3: What are some common challenges encountered during the acylation of chroman amines?

A3: Common challenges include low yields, the formation of byproducts due to side reactions (such as O-acylation if hydroxyl groups are present), and difficulty in product purification. In some cases, the amine may be unreactive, requiring activation or harsher reaction conditions.

Q4: Can I perform a reductive amination in a one-pot reaction?

A4: Yes, one-pot reductive aminations are common and efficient.[1] This typically involves mixing the chroman amine, the carbonyl compound, and a mild reducing agent together. Sodium triacetoxyborohydride (STAB) is a popular choice for one-pot reactions as it is selective for the imine intermediate over the starting carbonyl compound.[2]

Troubleshooting Guides

Low Yield in Acylation Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Incomplete reaction- Increase reaction time and/or temperature. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Add a catalyst, such as 4-dimethylaminopyridine (DMAP), for less reactive amines.
Poor solubility of starting material- Screen for a more suitable solvent that dissolves the chroman amine. - Gently heat the reaction mixture to improve solubility.
Degradation of starting material or product- Perform the reaction at a lower temperature. - Use milder reaction conditions (e.g., a less aggressive base).
Multiple products observed Side reactions (e.g., O-acylation)- If the chroman structure contains a hydroxyl group, consider using a protecting group strategy. - Optimize the reaction conditions (e.g., lower temperature, weaker base) to favor N-acylation.
Issues in Reductive Amination
Symptom Possible Cause Suggested Solution
Low yield of desired amine Inefficient imine formation- Ensure the reaction is run under appropriate pH conditions (often mildly acidic) to facilitate imine formation. - Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.
Reduction of the starting aldehyde/ketone- Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2]
Over-alkylation of the amine- For primary amines, over-alkylation to form a tertiary amine can be an issue. Use a stoichiometric amount of the aldehyde/ketone.[1]
Starting material remains Inactive reducing agent- Use fresh reducing agent. - Ensure the solvent is anhydrous if using a moisture-sensitive reducing agent.

Data Presentation

The following table summarizes the optimization of reaction conditions for the N-acylation of a generic 4-amino-chroman with an acyl chloride. This data is illustrative and should be adapted for specific substrates.

Entry Solvent Base (equivalents) Temperature (°C) Time (h) Yield (%)
1Dichloromethane (DCM)Triethylamine (1.2)0 to rt475
2Tetrahydrofuran (THF)Triethylamine (1.2)0 to rt482
3N,N-Dimethylformamide (DMF)Triethylamine (1.2)0 to rt291
4Dichloromethane (DCM)Pyridine (1.5)0 to rt668
5N,N-Dimethylformamide (DMF)Diisopropylethylamine (1.5)0 to rt295

Experimental Protocols

General Protocol for N-Acylation of a Chroman Amine
  • Preparation: In a clean, dry round-bottom flask, dissolve the chroman amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (e.g., diisopropylethylamine, 1.5 equivalents) dropwise.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride, 1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination of a Chroman Amine
  • Imine Formation: To a solution of the chroman amine (1.0 equivalent) in a suitable solvent (e.g., methanol), add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Visualizations

Experimental Workflow for Chroman Amine Acylation

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chroman Amine in Anhydrous Solvent add_base Add Base at 0°C start->add_base add_acyl Add Acylating Agent add_base->add_acyl Dropwise stir Stir at Room Temperature add_acyl->stir quench Quench with NaHCO₃ stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

A generalized workflow for the acylation of a chroman amine.

Logical Flow for Troubleshooting Low Yield in Reductive Amination

troubleshooting_reductive_amination cluster_solutions_imine_ok Solutions if Imine is Formed cluster_solutions_imine_bad Solutions if Imine is Not Formed start Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_bad Imine Not Formed check_imine->imine_bad No check_reductant Check Reducing Agent Activity imine_ok->check_reductant check_side_reactions Investigate Side Reactions (e.g., Carbonyl Reduction) imine_ok->check_side_reactions add_acid Add Catalytic Acid imine_bad->add_acid use_dehydrating Use Dehydrating Agent imine_bad->use_dehydrating increase_time_temp Increase Reaction Time/Temperature for Imine Formation imine_bad->increase_time_temp

A decision tree for troubleshooting low yields in reductive amination.

TNF-α Signaling Pathway and Inhibition by Chroman Derivatives

tnfa_pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces Chroman Chroman Derivative Chroman->IKK Inhibits

Simplified TNF-α signaling pathway and a potential point of inhibition by chroman derivatives.

References

Technical Support Center: 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dimethylchroman-4-amine in solution. The information provided is based on general principles of chroman and amine chemistry, as specific stability data for this compound is limited.

Troubleshooting Guide

Users may encounter several issues during the handling and storage of this compound solutions. This guide provides potential causes and solutions for common problems.

Issue Potential Cause Troubleshooting Steps
Solution Discoloration (Yellowing/Browning) Oxidation of the amine or chroman ring system. Exposure to light, air (oxygen), or incompatible solvents.1. Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon. 2. Use degassed solvents: Prior to use, sparge solvents with an inert gas to remove dissolved oxygen. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 4. Add an antioxidant: Consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) at a low concentration (e.g., 0.01-0.1%).[1][2]
Precipitation or Cloudiness Poor solubility in the chosen solvent. pH of the solution is near the isoelectric point of the compound. Degradation leading to insoluble products.1. Optimize solvent: Test a range of solvents or co-solvent systems (e.g., DMSO/water, ethanol/water). 2. Adjust pH: For aqueous solutions, adjust the pH to be at least 2 units away from the predicted pKa of the amine to ensure it is in its more soluble protonated form. Acidic conditions are generally preferred for amine stability. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any particulates before use.
Loss of Biological Activity Chemical degradation of the compound.1. Perform a stability study: Use a stability-indicating analytical method (e.g., HPLC-UV) to assess the purity of the solution over time under different storage conditions. 2. Store at lower temperatures: Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by preparing aliquots. 3. Re-evaluate solution preparation: Ensure the compound is fully dissolved and that the solvent and storage conditions are optimal.
Inconsistent Analytical Results (HPLC) On-column degradation. Poor chromatographic peak shape.1. Use a suitable mobile phase: For HPLC analysis, consider a mobile phase with a slightly acidic pH to ensure the amine is protonated and gives a good peak shape. 2. Derivatization: If direct analysis is problematic, consider pre-column derivatization with reagents like dansyl chloride or FMOC-Cl to improve detection and chromatography.[3][4][5] 3. Use a mixed-mode or HILIC column: These can sometimes provide better retention and peak shape for polar amines compared to standard C18 columns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: What are the optimal storage conditions for a solution of this compound?

A2: To minimize degradation, solutions should be stored protected from light in tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Q3: My solution of this compound has turned yellow. Is it still usable?

A3: Discoloration, particularly yellowing or browning, is often an indication of oxidative degradation.[1] This can lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts. It is highly recommended to perform an analytical purity check (e.g., by HPLC) before using a discolored solution. If the purity has significantly decreased, a fresh solution should be prepared.

Q4: How can I prevent the oxidative degradation of this compound in my solution?

A4: Oxidative degradation can be minimized by:

  • Working in an oxygen-free environment: Use degassed solvents and handle the solution under an inert gas.

  • Protecting from light: Light can catalyze oxidative processes.

  • Adding an antioxidant: Compounds like Butylated Hydroxytoluene (BHT), Vitamin E (or its analogs like Trolox), or hindered amine light stabilizers (HALS) can be effective.[1][2][6] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with downstream experiments.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or further degradation products.[7][8] The chroman ring may also be susceptible to oxidation.

  • Hydrolysis: While the chroman ring itself is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common under typical experimental conditions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation, often through radical mechanisms.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7][8]

    • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Quantification

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm (or as determined by UV scan)

Data Presentation

The following table provides a hypothetical example of data from a forced degradation study to illustrate how results can be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C)2415.224.5 min
0.1 M NaOH (60°C)248.715.2 min
3% H₂O₂ (RT)2425.433.8 min, 6.1 min
Thermal (60°C)485.115.2 min
Photolytic4812.927.3 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Stress (60°C) stock->thermal Expose to Stress photo Photolytic Stress stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points data Data Interpretation (Purity, Degradation Products) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products main This compound n_oxide N-Oxide Derivative main->n_oxide Oxidation hydroxylamine Hydroxylamine Derivative main->hydroxylamine Oxidation ring_opened Ring-Opened Products main->ring_opened Extreme pH dimers Dimerization Products main->dimers Photodegradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 6,7-Dimethylchroman-4-amine Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6,7-Dimethylchroman-4-amine in cell-based assays. Given that this is a novel investigational compound, this guide addresses common challenges encountered during the characterization of new chemical entities in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues in your cell-based assays.

Issue 1: High variability between replicate wells.

High variability can obscure the true effect of your compound. It is crucial to minimize a range of factors that can contribute to this issue.[1][2][3]

  • Question: My replicate wells treated with this compound show inconsistent results. What are the likely causes and how can I fix this?

  • Answer: High variability can stem from several sources. Here’s a systematic approach to troubleshooting:

    • Cell Seeding and Health: Uneven cell distribution is a common culprit. Ensure your cells are in a single-cell suspension before seeding and that you mix the cell suspension between plating each row or column. Also, confirm that your cells are healthy and within an optimal passage number, as high passage numbers can alter cellular responses.[2][3]

    • Pipetting Technique: Small volumes of concentrated compound are prone to pipetting errors. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[2]

    • Edge Effects: The outer wells of a microplate are susceptible to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS.[4]

    • Compound Solubility: Poor solubility of this compound can lead to inconsistent concentrations in your assay wells. Visually inspect your stock solutions and final assay wells for any signs of precipitation.

Issue 2: No observable effect of the compound.

Observing no effect from your compound can be disheartening, but it is a common issue when working with a new molecule.

  • Question: I am not observing any biological effect after treating my cells with this compound. What should I investigate?

  • Answer: A lack of an observable effect can be due to several factors, from the compound itself to the assay conditions.

    • Concentration Range: The selected concentration range may be too low. It is often necessary to test concentrations that are significantly higher than the expected in vivo plasma concentrations to see an effect in vitro.[5] A broad concentration range, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), is recommended for initial screening.[6]

    • Incubation Time: The chosen incubation time might be too short or too long to observe the desired effect. A time-course experiment is recommended to identify the optimal time point for analysis.

    • Compound Stability: The compound may be unstable in your cell culture media. Consider the stability of similar compounds and, if possible, perform analytical tests to determine the half-life of this compound in your specific media. Tryptophan, for example, is known to degrade in cell culture media under certain conditions.[7]

    • Assay Sensitivity: The assay itself might not be sensitive enough to detect subtle changes. Ensure your assay is optimized with appropriate positive and negative controls to confirm that it is performing as expected.[8]

Issue 3: High background signal in the assay.

A high background signal can mask the specific effects of your compound, leading to a low signal-to-noise ratio.

  • Question: My assay has a high background signal, making it difficult to interpret the results. How can I reduce the background?

  • Answer: Reducing background signal is key to improving assay performance.

    • Washing Steps: Insufficient washing between steps can leave residual reagents that contribute to the background. Optimize the number and duration of your washing steps.[4]

    • Blocking: In antibody-based assays like in-cell Westerns, inadequate blocking can lead to non-specific antibody binding. Test different blocking buffers and incubation times to find the optimal conditions.[4]

    • Plate Selection: The type of microplate can influence background signals. For fluorescence assays, black plates are generally preferred to minimize background and prevent crosstalk between wells. For luminescence, white plates are often used to maximize the signal.[9]

    • Reagent Quality: Ensure that your reagents are not expired and have been stored correctly. Old or improperly stored reagents can degrade and contribute to high background.

Experimental Protocols

Below are detailed methodologies for key experiments that are often used when characterizing a novel compound like this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using a Resazurin-based reagent)

This protocol is designed to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock of this compound in cell culture media. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old media from the cells and add the 2X compound solutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate if this compound affects the expression or phosphorylation of specific proteins in a signaling pathway.

  • Cell Treatment: Plate cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation

Table 1: Example of a Dose-Response Experiment for this compound on Cell Viability

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1004.5
0.198.25.1
195.64.8
1075.36.2
5045.15.5
10015.83.9

Visualizations

Diagram 1: General Troubleshooting Workflow for Cell-Based Assays

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution High Variability High Variability Check Cell Health & Seeding Check Cell Health & Seeding High Variability->Check Cell Health & Seeding No Effect No Effect Optimize Compound Concentration & Incubation Optimize Compound Concentration & Incubation No Effect->Optimize Compound Concentration & Incubation High Background High Background Refine Assay Protocol (Washing, Blocking) Refine Assay Protocol (Washing, Blocking) High Background->Refine Assay Protocol (Washing, Blocking) Reproducible Data Reproducible Data Check Cell Health & Seeding->Reproducible Data Optimize Compound Concentration & Incubation->Reproducible Data Refine Assay Protocol (Washing, Blocking)->Reproducible Data Verify Reagent & Plate Quality Verify Reagent & Plate Quality Verify Reagent & Plate Quality->Reproducible Data

Caption: A flowchart for systematically troubleshooting common cell-based assay issues.

Diagram 2: Hypothetical Signaling Pathway Modulated by a Chroman Derivative

G This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates

Caption: A potential signaling cascade affected by this compound.

Diagram 3: Decision Tree for Optimizing Compound Concentration

G Start Start Initial Broad Screen (e.g., 0.01 - 100 µM) Initial Broad Screen (e.g., 0.01 - 100 µM) Start->Initial Broad Screen (e.g., 0.01 - 100 µM) Effect Observed? Effect Observed? Initial Broad Screen (e.g., 0.01 - 100 µM)->Effect Observed? Narrow Concentration Range around EC50/IC50 Narrow Concentration Range around EC50/IC50 Effect Observed?->Narrow Concentration Range around EC50/IC50 Yes Increase Max Concentration & Check Solubility Increase Max Concentration & Check Solubility Effect Observed?->Increase Max Concentration & Check Solubility No Final Dose-Response Curve Final Dose-Response Curve Narrow Concentration Range around EC50/IC50->Final Dose-Response Curve Increase Max Concentration & Check Solubility->Effect Observed? Re-test Re-evaluate Assay & Compound Stability Re-evaluate Assay & Compound Stability Increase Max Concentration & Check Solubility->Re-evaluate Assay & Compound Stability Still No Effect

Caption: A logical approach to determining the optimal compound concentration range.

References

Technical Support Center: Synthesis of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6,7-Dimethylchroman-4-amine, with a focus on minimizing byproduct formation. The information provided is based on established principles of organic synthesis and data from analogous reactions involving substituted chroman-4-ones, due to the absence of specific literature for this exact compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most probable synthetic routes start from 6,7-dimethylchroman-4-one and involve two main strategies:

  • Reductive Amination: This is a one-pot reaction where the ketone is reacted with an ammonia source in the presence of a reducing agent.

  • Formation and Reduction of an Oxime: This is a two-step process involving the formation of 6,7-dimethylchroman-4-one oxime, followed by its reduction to the desired amine.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Based on analogous reactions, potential byproducts include:

  • 6,7-Dimethylchroman-4-ol: Formed by the direct reduction of the starting ketone.

  • Bis(6,7-dimethylchroman-4-yl)amine (Secondary Amine): Can form if the primary amine product reacts with the intermediate imine.

  • N-formyl-6,7-Dimethylchroman-4-amine: A common byproduct in Leuckart-type reductive aminations where formamide or ammonium formate is used.[1]

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of 6,7-dimethylchroman-4-one or the intermediate oxime in the final product mixture.

Q3: How can I minimize the formation of the alcohol byproduct (6,7-Dimethylchroman-4-ol)?

A3: To minimize the reduction of the ketone starting material, consider the following:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine intermediate over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[2][3][4]

  • Stepwise Procedure: For less selective reducing agents like NaBH₄, a two-step procedure can be effective. First, allow sufficient time for the imine to form, and then add the reducing agent.[3]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can favor imine formation and its subsequent reduction over the direct reduction of the ketone.[2]

Q4: I am observing a significant amount of secondary amine byproduct. How can I prevent this?

A4: The formation of secondary amines is a common issue in reductive aminations.[1][5][6] To suppress this side reaction:

  • Use a Large Excess of the Ammonia Source: A high concentration of ammonia or its equivalent will favor the reaction of the intermediate imine with the primary amine source over the newly formed product amine.

  • Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the secondary amine formation.

Q5: My Leuckart reaction is producing a high percentage of the N-formyl byproduct. What can I do?

A5: The N-formyl derivative is a common intermediate in the Leuckart reaction.[1] To obtain the free amine:

  • Acidic or Basic Hydrolysis: The crude product containing the N-formyl amine can be subjected to acidic or basic hydrolysis to cleave the formyl group and yield the desired primary amine.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Reductive Amination
Possible Cause Suggested Solution
Incomplete imine formation.Ensure the removal of water, as it is a byproduct of imine formation and the reaction is an equilibrium. Using a dehydrating agent like molecular sieves or a Dean-Stark trap can be beneficial. For less reactive ketones, adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can help to activate the carbonyl group.[3][4]
Reduction of the starting ketone.Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2][3][4] Alternatively, perform the reaction in two steps: imine formation followed by the addition of the reducing agent.
Steric hindrance around the carbonyl group.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered ammonia source if applicable.
Poor conversion.For challenging substrates, increasing the equivalents of the amine source and the reducing agent may improve conversion.[7]
Problem 2: Incomplete Reduction of the Oxime Intermediate
Possible Cause Suggested Solution
Inactive catalyst.Ensure the catalyst (e.g., Raney Nickel, Palladium on Carbon) is fresh and active. If using a supported catalyst, ensure proper handling and storage to prevent deactivation.
Insufficient hydrogen pressure.Increase the hydrogen pressure according to literature precedents for similar oxime reductions.
Catalyst poisoning.Ensure all reagents and solvents are of high purity to avoid catalyst poisoning.
Unfavorable reaction conditions.Vary the solvent and temperature. Some reductions work better in acidic or basic media. For example, hydrogenation over Pd/C is often carried out in the presence of an acid.[5]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride
  • Reaction Setup: To a solution of 6,7-dimethylchroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Make the solution basic with 2M NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Oxime Formation and Catalytic Hydrogenation

Step A: Oximation of 6,7-Dimethylchroman-4-one

  • Reaction Setup: Dissolve 6,7-dimethylchroman-4-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reaction: Reflux the mixture for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.

  • Isolation: Collect the precipitated oxime by filtration, wash with water, and dry.

Step B: Catalytic Hydrogenation of 6,7-Dimethylchroman-4-one Oxime

  • Reaction Setup: In a hydrogenation vessel, dissolve the oxime (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid). Add a catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10 wt%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction until hydrogen uptake ceases. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure. If the reaction was performed in an acidic solvent, neutralize with a base and extract the product with an organic solvent.

  • Purification: Dry the organic extract and concentrate to obtain the crude amine, which can be further purified by chromatography or crystallization.

Data Presentation

Table 1: Hypothetical Yields and Byproduct Distribution in Reductive Amination of 6,7-Dimethylchroman-4-one

Reducing AgentAmmonia SourceSolventTemperature (°C)Expected Yield of Amine (%)Major Byproducts (%)
NaBH₄NH₄OAcMethanol2540-606,7-Dimethylchroman-4-ol (20-30%), Secondary Amine (5-10%)
NaBH₃CNNH₄OAcMethanol2560-806,7-Dimethylchroman-4-ol (5-10%), Secondary Amine (5-10%)
NaBH(OAc)₃NH₃ in DioxaneDichloroethane2570-856,7-Dimethylchroman-4-ol (<5%), Secondary Amine (5-10%)
H₂/Pd-CNH₃ in EthanolEthanol5075-90Secondary Amine (5-15%)
Ammonium FormateN/ANeat160-18050-70N-formyl derivative (>20%), Secondary Amine (5-10%)

Note: These are estimated values based on general trends in reductive amination reactions and may vary depending on the specific reaction conditions.

Table 2: Hypothetical Yields for Catalytic Hydrogenation of 6,7-Dimethylchroman-4-one Oxime

CatalystSolventH₂ Pressure (psi)Temperature (°C)Expected Yield of Amine (%)Major Byproducts (%)
10% Pd/CEthanol/HCl502585-95Secondary Amine (<5%)
Raney NiEthanol/NH₃5008070-85Secondary Amine (5-10%)
PtO₂Acetic Acid502590-98Secondary Amine (<5%)

Note: These are estimated values based on typical oxime hydrogenation reactions and may vary depending on the specific reaction conditions.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_oxime_reduction Oxime Reduction Pathway ketone 6,7-Dimethylchroman-4-one imine Imine Intermediate ketone->imine + NH3 - H2O alcohol 6,7-Dimethylchroman-4-ol (Byproduct) ketone->alcohol Reduction n_formyl N-Formyl Amine (Byproduct - Leuckart) ketone->n_formyl Leuckart Reaction amine This compound imine->amine Reduction sec_amine Secondary Amine (Byproduct) imine->sec_amine + Amine Product ketone2 6,7-Dimethylchroman-4-one oxime 6,7-Dimethylchroman-4-one Oxime ketone2->oxime + NH2OH amine2 This compound oxime->amine2 Catalytic Hydrogenation

Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or High Byproducts check_reaction Identify Primary Synthesis Route start->check_reaction reductive_amination Reductive Amination check_reaction->reductive_amination oxime_reduction Oxime Reduction check_reaction->oxime_reduction ra_byproduct Identify Major Byproduct reductive_amination->ra_byproduct ox_byproduct Identify Issue oxime_reduction->ox_byproduct ra_alcohol Alcohol Byproduct? ra_byproduct->ra_alcohol ra_sec_amine Secondary Amine? ra_alcohol->ra_sec_amine No ra_alcohol_sol Use Selective Reducing Agent (e.g., NaBH3CN) or Two-Step Protocol ra_alcohol->ra_alcohol_sol Yes ra_incomplete Incomplete Conversion? ra_sec_amine->ra_incomplete No ra_sec_amine_sol Increase Excess of Ammonia Source ra_sec_amine->ra_sec_amine_sol Yes ra_incomplete_sol Add Dehydrating Agent or Lewis Acid ra_incomplete->ra_incomplete_sol Yes ox_incomplete Incomplete Reduction? ox_byproduct->ox_incomplete ox_incomplete_sol Check Catalyst Activity, Increase H2 Pressure, Vary Solvent/Temperature ox_incomplete->ox_incomplete_sol Yes

Troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Enhancing the Purity of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 6,7-Dimethylchroman-4-amine. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound for their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product of this compound shows a low melting point and a broad peak in the NMR spectrum. What are the likely impurities?

A1: The presence of a low melting point and broad NMR peaks typically indicates the presence of impurities. Based on a common synthetic route, the reductive amination of 6,7-Dimethylchroman-4-one, likely impurities include:

  • Unreacted Starting Material: Residual 6,7-Dimethylchroman-4-one.

  • Reducing Agent Residues: Borohydride salts or other byproducts from the reducing agent used.

  • Solvent Impurities: Residual solvents from the reaction or workup.

  • Side-Reaction Products: Over-alkylation or other unintended reaction products.

To identify the specific impurities, it is recommended to use analytical techniques such as LC-MS or GC-MS.

Q2: I am having difficulty purifying this compound using standard silica gel column chromatography. The compound seems to be sticking to the column. What can I do?

A2: The basic nature of the amine group in this compound leads to strong interactions with the acidic silica gel, causing poor separation and recovery.[1][2] Here are several strategies to overcome this issue:

  • Use of a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), to the eluent. This will neutralize the acidic sites on the silica gel and reduce the tailing of your compound.[1]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This is often the most effective solution as it provides a less acidic surface, minimizing the strong interactions with the basic amine.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: If the impurities have significantly different polarities, reversed-phase (C18) column chromatography can be an effective purification method.[1]

Q3: After purification, I still have a racemic mixture of this compound. How can I resolve the enantiomers?

A3: Chiral resolution is necessary to separate the enantiomers of this compound. The most common method is through the formation of diastereomeric salts.[3] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3] The pure enantiomer of the amine can then be recovered by treating the separated salt with a base.

Common chiral resolving agents for amines include:

  • Tartaric acid and its derivatives

  • Mandelic acid and its derivatives

  • Camphorsulfonic acid

The choice of resolving agent and solvent system often requires empirical optimization.

Quantitative Data Summary

The following table provides representative data on the expected purity levels of this compound after various purification steps. Actual results may vary depending on the initial purity and experimental conditions.

Purification MethodStarting Purity (GC-MS)Purity after 1st Pass (GC-MS)Purity after 2nd Pass (GC-MS)Typical Yield
Recrystallization 85%95-97%>99%60-80%
Silica Gel Chromatography (with 1% Triethylamine) 85%98-99%N/A70-90%
Amine-Functionalized Silica Chromatography 85%>99%N/A85-95%
Chiral Resolution (Diastereomeric Salt Crystallization) Racemic (>99%)Enantiomeric Excess (e.e.) >98%N/A30-45% (for one enantiomer)

Key Experimental Protocols

Protocol 1: Purification by Column Chromatography using Amine-Functionalized Silica

This protocol is recommended for removing common impurities from the synthesis of this compound.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of the amine-functionalized silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

This protocol outlines the general steps for separating the enantiomers of this compound.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid)

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (1M)

  • Diethyl ether (or other organic extraction solvent)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic this compound in warm methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in warm methanol.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol.

  • Enantiomer Recovery: Dissolve the isolated diastereomeric salt in water and add 1M sodium hydroxide solution to basify the mixture.

  • Extraction: Extract the liberated free amine with diethyl ether.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantioenriched amine.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by NMR with a chiral shift reagent.

Visualizations

Purification_Workflow Crude Crude this compound Column Column Chromatography (Amine-functionalized Silica) Crude->Column Racemic_Pure Racemic Pure Product (>99%) Column->Racemic_Pure Chiral_Res Chiral Resolution (Diastereomeric Salt Crystallization) Racemic_Pure->Chiral_Res Enantiomer Enantiomerically Pure (R or S) Amine Chiral_Res->Enantiomer

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Synthesis Check_NMR Analyze NMR and MS Data Start->Check_NMR Impurity_ID Identify Impurities (Starting material, byproducts) Check_NMR->Impurity_ID Column_Sticking Product Sticking to Silica Column? Impurity_ID->Column_Sticking Use_Amine_Silica Use Amine-Functionalized Silica or Add Et3N Column_Sticking->Use_Amine_Silica Yes Racemic Is the Product a Racemic Mixture? Column_Sticking->Racemic No Use_Amine_Silica->Racemic Perform_Resolution Perform Chiral Resolution Racemic->Perform_Resolution Yes Pure_Product High Purity Product Racemic->Pure_Product No Perform_Resolution->Pure_Product

Caption: Troubleshooting guide for purification issues.

References

Technical Support Center: Addressing In Vitro Solubility of 6,7-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6,7-Dimethylchroman-4-amine in vitro.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for my in vitro assay. Why is this happening?

A1: This is a common issue for compounds that are highly soluble in organic solvents like DMSO but have low aqueous solubility.[1][2] The transition from a high-concentration DMSO stock to a predominantly aqueous environment can cause the compound to crash out of solution. This is often referred to as an issue of kinetic versus thermodynamic solubility.[1][3]

Q2: What is the first and simplest step I should take to try and improve the solubility of this compound in my aqueous assay buffer?

A2: Adjusting the pH of your buffer is often the simplest and most effective initial step for a compound containing an amine group like this compound.[4][5] As an amine, its solubility is expected to increase in acidic conditions (lower pH) due to the formation of a more soluble salt.

Q3: Can I use co-solvents to improve the solubility of my compound? If so, which ones are recommended?

A3: Yes, using a co-solvent is a widely accepted technique.[2][6] The goal is to add a water-miscible organic solvent to your aqueous buffer to increase the solubility of lipophilic compounds.[2] Common co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG). The choice of co-solvent and its final concentration should be carefully evaluated for compatibility with your specific assay and cell type, as high concentrations can be toxic.

Q4: I've heard about using surfactants. Can they help with the solubility of this compound?

A4: Surfactants like Tween-20 or Triton X-100 can be effective in solubilizing compounds for cell-free assays, such as enzyme assays, by forming micelles.[1] However, for cell-based assays, their use is limited as they can be cytotoxic at concentrations above their critical micelle concentration (CMC).[1]

Q5: My compound is still not soluble enough for my desired in vitro concentration. What are some more advanced techniques I can consider?

A5: For more challenging solubility issues, you can explore techniques such as creating solid dispersions, using complexation agents like cyclodextrins, or reducing particle size through micronization or nanosuspension.[4][5][7] These methods aim to either increase the surface area of the compound for faster dissolution or create more soluble complexes.[5][7]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate or cloudiness in the assay medium after adding the compound stock.

  • Inconsistent or non-reproducible assay results.

Step-by-Step Troubleshooting:

  • Optimize DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% and ideally below 0.5%, to minimize solvent effects and potential toxicity.

  • pH Adjustment:

    • Rationale: this compound has a basic amine group, which will be protonated at acidic pH, forming a more soluble salt.

    • Protocol: Prepare a range of assay buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4). Test the solubility of your compound in each buffer to determine the optimal pH for your experiment. Be mindful that the chosen pH must be compatible with your biological system.

  • Co-Solvent Addition:

    • Rationale: A water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.[2][6]

    • Protocol: Prepare your assay buffer with a small percentage of a co-solvent like ethanol, propylene glycol, or PEG 400. Start with low concentrations (e.g., 1-5%) and assess both compound solubility and any potential effects on your assay performance.

  • Use of Excipients:

    • Rationale: Excipients like cyclodextrins can encapsulate the poorly soluble drug, forming a more soluble inclusion complex.[7]

    • Protocol: Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your assay buffer. Add your compound to this solution to facilitate complex formation before final dilution in the assay.

Data Presentation: Solubility Enhancement Log

Use the following table to systematically record your experimental findings when testing different solubility enhancement methods.

Method Conditions Compound Concentration (µM) Observation (Precipitate/Clear) Assay Performance (e.g., % Inhibition) Notes
Control Standard Buffer (pH 7.4)10PrecipitateN/AImmediate precipitation
pH Adjustment Buffer pH 6.010Clear52%pH compatible with cells
Co-Solvent 1% Ethanol in Buffer10Clear48%No observed cytotoxicity
Cyclodextrin 2% HP-β-CD in Buffer10Clear55%Check for cyclodextrin interference

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement
  • Prepare Buffers: Make a series of your desired physiological buffer (e.g., PBS, HBSS) and adjust the pH to a range of values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4) using sterile HCl or NaOH.

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM).

  • Test Dilutions: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each pH-adjusted buffer to achieve your desired final concentration. Ensure the final DMSO concentration is consistent across all samples.

  • Observation: Vortex each tube briefly and let it stand at the experimental temperature for a set period (e.g., 30 minutes to 2 hours). Visually inspect for any precipitate or cloudiness.

  • Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV.

Protocol 2: Co-Solvent Method for Solubility Enhancement
  • Select Co-Solvent: Choose a co-solvent that is compatible with your assay system (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare Co-Solvent Buffers: Prepare your standard assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock.

  • Test Dilutions: Add the DMSO stock to each co-solvent buffer to reach the target final concentration.

  • Observation and Analysis: Follow steps 4 and 5 from the pH Adjustment Protocol. Additionally, run a vehicle control with the co-solvent alone to assess its impact on your assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_eval Evaluation cluster_result Outcome start Start with This compound stock Prepare High-Conc. DMSO Stock start->stock ph pH Adjustment stock->ph Dilute into Aqueous Buffer cosolvent Co-solvent Addition stock->cosolvent Dilute into Aqueous Buffer excipient Excipient Use (e.g., Cyclodextrin) stock->excipient Dilute into Aqueous Buffer observe Visual Observation (Precipitation) ph->observe cosolvent->observe excipient->observe quantify Quantify Soluble Compound (Optional) observe->quantify assay Assess In Vitro Assay Performance quantify->assay optimal Optimal Solubilization Condition Identified assay->optimal

Caption: Workflow for troubleshooting solubility issues.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_mechanism Mechanism of Action compound This compound (Poor Aqueous Solubility) precipitation Precipitation in Aqueous Buffer compound->precipitation ph Decrease pH precipitation->ph cosolvent Add Co-solvent precipitation->cosolvent complexation Use Complexation Agent precipitation->complexation salt Forms Soluble Salt ph->salt polarity Increases Solvent Lipophilicity cosolvent->polarity encapsulation Encapsulates Compound complexation->encapsulation

Caption: Logical approach to enhancing solubility.

References

Validation & Comparative

A Comparative Analysis of 6,7-Dimethylchroman-4-amine and Structurally Related Chroman Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Chroman amines, in particular, have garnered significant attention for their potential therapeutic applications, targeting a variety of biological pathways. This guide provides a comparative analysis of 6,7-Dimethylchroman-4-amine and other chroman amine derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is based on structure-activity relationship (SAR) studies of closely related analogs. The aim is to provide researchers, scientists, and drug development professionals with a valuable resource to inform their research and discovery efforts.

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in various cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[1] Inhibition of SIRT2 has emerged as a promising therapeutic strategy for neurodegenerative diseases and cancer.[2] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][3]

Comparative Data of Chroman-4-one Derivatives as SIRT2 Inhibitors
CompoundR2R6R8SIRT2 IC50 (µM)Reference
1an-pentylClBr4.5[1]
1kn-propylClBr10.6[1]
-n-pentylBrBr1.5[1]
7a (racemate)---4.3[4]
(S)-7a---1.5[4]
7b (racemate)---3.7[4]
7c (racemate)---12.2[4]

Data presented as IC50 values, the concentration of the inhibitor required for 50% inhibition of enzyme activity.

Structure-Activity Relationship (SAR) for SIRT2 Inhibition

The inhibitory activity of chroman-4-ones against SIRT2 is significantly influenced by the substitution pattern on the chroman ring.[1][3] Studies have shown that:

  • Substitution at C2: An alkyl chain with three to five carbons at the C2 position is favorable for high potency.[1] Branching of this alkyl chain generally leads to a decrease in activity.[1]

  • Substitution at C6 and C8: Larger, electron-withdrawing groups at the C6 and C8 positions, such as bromine and chlorine, enhance inhibitory activity.[1][3] The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM.[1][4]

Based on these SAR trends, it can be inferred that a hypothetical 6,7-dimethyl-substituted chroman-4-one might exhibit moderate SIRT2 inhibitory activity. The presence of electron-donating methyl groups at positions C6 and C7, instead of the more favorable electron-withdrawing groups, would likely result in lower potency compared to the halogenated analogs. The amine at the C4 position would be a significant structural deviation from the active chroman-4-ones, and its effect on SIRT2 inhibition is not documented in the provided search results.

Experimental Protocol: SIRT2 Inhibition Assay

A common method for determining SIRT2 inhibitory activity is a fluorescence-based assay.[5]

Materials:

  • Purified SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]

  • Developer solution

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well black microtiter plates

Procedure:

  • Add SIRT2 enzyme to the wells of the microtiter plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control inhibitor (e.g., Nicotinamide) and a vehicle control (e.g., DMSO).[7]

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: SIRT2 Inhibition Assay Workflow

SIRT2_Inhibition_Assay cluster_workflow SIRT2 Inhibition Assay Workflow prep Prepare Reagents: - SIRT2 Enzyme - Test Compounds - Substrate & NAD+ plate Dispense SIRT2 Enzyme and Test Compounds in 96-well plate prep->plate preincubation Pre-incubate plate->preincubation reaction Initiate Reaction: Add Substrate & NAD+ preincubation->reaction incubation Incubate at 37°C reaction->incubation develop Add Developer Solution incubation->develop read Measure Fluorescence develop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

Antimicrobial Activity

Chroman derivatives have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[8][9][10][11] The structural features of the chroman ring and its substituents play a crucial role in determining the potency and spectrum of antimicrobial activity.

Comparative Data of Chroman Derivatives' Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneS. epidermidis128[8]
7-Hydroxychroman-4-oneP. aeruginosa128[8]
7-Hydroxychroman-4-oneS. enteritidis256[8]
7-Hydroxychroman-4-oneCandida albicans64[8]
7-Propoxychroman-4-oneC. albicans128[11]
Spiro[chroman-2,4'-pyrimidin]-2'(3'H)-one derivativeGram-positive & Gram-negative bacteriadown to 2[10]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of chroman derivatives is influenced by various structural modifications:

  • Hydroxyl Group at C7: A free hydroxyl group at the C7 position appears to be important for broad-spectrum antimicrobial activity.[8][11] Alkylation of this hydroxyl group, for instance with a propyl group, leads to a significant decrease in activity.[11]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman nucleus affect the antimicrobial potency.

  • Homoisoflavonoids: For homoisoflavonoid derivatives, the presence of methoxy substituents at the meta position of the B-ring enhances bioactivity.[9]

Considering these SAR findings, this compound's potential antimicrobial activity is uncertain. The presence of a methyl group at C7 instead of a hydroxyl group might diminish its activity compared to 7-hydroxychroman-4-one. However, the introduction of the amine group at C4 could confer novel antimicrobial properties not observed in the chroman-4-one series.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of a compound is typically determined using the broth microdilution method.[8][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (broth and solvent)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well containing the serially diluted compounds.

  • Include a positive control well with a known antimicrobial agent and a negative control well with only the medium and inoculum.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Testing cluster_workflow Broth Microdilution MIC Assay prepare_compounds Prepare Serial Dilutions of Test Compounds inoculate Inoculate Wells prepare_compounds->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Visually Determine MIC incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Serotonin (5-HT) Receptor Affinity

Chroman amine derivatives have been explored as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs.[13]

Comparative Data of Chroman Amine Derivatives at 5-HT Receptors
Compound5-HT1A Receptor Affinity (Ki, nM)5-HT Transporter Affinity (Ki, nM)Reference
Lactam-fused chroman amine 45HighModerate[13]
Lactam-fused chroman amine 53HighModerate[13]

Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

Structure-Activity Relationship (SAR) for 5-HT Receptor Affinity

The affinity of chroman amines for the 5-HT1A receptor is influenced by several structural features:

  • Stereochemistry at C3: The stereochemistry at the C3 position of the chroman ring plays a fairly important role in the antagonistic properties of these molecules.[13]

  • N-Substituents: The nature of the substituent on the amine is critical for affinity and functional activity. For instance, a cyclopropylmethyl group was found to be important for the antagonistic properties of some analogs.[13]

  • Fused Rings: The size of lactam rings fused to the chroman structure can influence affinity, with five-membered lactam chroman analogs displaying slightly greater affinity for both the 5-HT1A receptor and the serotonin transporter compared to their six-membered ring counterparts when a propyl chain linker is present.[13]

For this compound, the presence of methyl groups at C6 and C7 may influence its affinity for 5-HT receptors. The primary amine at C4 would require further substitution to achieve high affinity, based on the SAR of related compounds where a more complex N-substituent is generally required.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14]

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)

  • Non-specific binding determinator (e.g., 10 µM serotonin)

  • Test compounds at various concentrations

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin) to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Diagram: 5-HT1A Receptor Signaling Pathway

G_protein_signaling agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Sigma (σ) Receptor Affinity

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular proteins primarily located at the endoplasmic reticulum.[15][16] They are implicated in various neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets.

Comparative Data of Chromenone Derivatives at Sigma Receptors
Compoundσ1 Receptor Affinity (Ki, nM)σ2/σ1 SelectivityReference
Chromenone 487.017[15]
Chromenone 1219.6130[15]
Chromenone 2027.228[15]
Structure-Activity Relationship (SAR) for Sigma Receptor Affinity

The affinity of chromenone derivatives for sigma receptors is dependent on the nature of the aminoalkyl side chain:

  • Linker Length: An increased linker length between the chromenone core and the terminal amine generally leads to increased σ1 receptor affinity.[15]

  • Terminal Amine: The structure of the terminal amine is crucial. For instance, a morpholine-containing ligand with a five-carbon linker (compound 12) was found to be a potent and selective σ1 receptor ligand.[15]

For this compound, which lacks the extended aminoalkyl side chain present in the high-affinity ligands, it is unlikely to exhibit significant affinity for sigma receptors in its current form. Derivatization of the C4-amine with appropriate linkers and terminal amines would be necessary to confer sigma receptor binding activity.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

Materials:

  • Tissue homogenate rich in sigma-1 receptors (e.g., guinea pig liver membranes)[17]

  • Radioligand (e.g., --INVALID-LINK---pentazocine)[15]

  • Assay buffer

  • Non-specific binding determinator (e.g., haloperidol)

  • Test compounds

  • Filtration apparatus and filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare tissue membrane homogenates.

  • In assay tubes, combine the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • For non-specific binding, use a high concentration of an unlabeled sigma receptor ligand like haloperidol.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Analyze the data to determine the IC50 and Ki values for the test compounds.[15]

Diagram: Sigma Receptor Radioligand Binding Assay Workflow

Sigma_Receptor_Binding_Assay cluster_workflow Sigma Receptor Radioligand Binding Assay prepare_membranes Prepare Tissue Membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a sigma receptor radioligand binding assay.

Dopaminergic Activity

Some chromanamine derivatives have been synthesized and evaluated for their activity at dopamine receptors, particularly as analogs of known dopaminergic agents like 6,7-dihydroxy-2-aminotetralin (6,7-ADTN).[18]

Comparative Data of a Chromanamine Analog
CompoundDopaminergic ActivityReference
6,7-Dihydroxy-3-chromanamine~15 times weaker than 6,7-ADTN in displacing [3H]norapomorphine binding[18]
Dipropyl-6-hydroxy-3-chromanamineReduced potency for dopamine D2 receptors compared to its carbon analog[19]
Structure-Activity Relationship (SAR) for Dopaminergic Activity

The available data on dopaminergic chromanamines suggests that:

  • Oxygen Isostere: Replacing a carbon in the tetralin ring system with an oxygen to form a chromanamine can retain dopaminergic activity, although potency may be reduced.[18]

  • Hydroxyl Group Position: The position of the hydroxyl group on the aromatic ring is critical for activity and selectivity. For N,N-dipropyl-hydroxy-3-chromanamines, an 8-hydroxy substituent was found to be better for presynaptic selectivity than a 6-hydroxy substituent.[19]

Based on these findings, this compound is unlikely to have significant dopaminergic activity in the same manner as the dihydroxy analogs. The catechol-like dihydroxy moiety is a key pharmacophore for many dopamine receptor agonists, and its replacement with dimethyl groups would likely abolish this activity.

Overall Summary and Conclusion

While direct experimental data for this compound is not available in the reviewed literature, a comparative analysis of structurally related chroman amines and chroman-4-ones provides valuable insights into its potential pharmacological profile.

  • SIRT2 Inhibition: The presence of electron-donating methyl groups at C6 and C7 suggests that this compound is likely to be a less potent SIRT2 inhibitor compared to its halogenated counterparts. The effect of the C4-amine on this activity is unknown.

  • Antimicrobial Activity: The replacement of a C7-hydroxyl group with a methyl group may reduce the broad-spectrum antimicrobial activity observed in some chroman-4-ones. However, the C4-amine could introduce novel antimicrobial properties.

  • 5-HT and Sigma Receptor Affinity: In its current form, this compound is unlikely to be a high-affinity ligand for either 5-HT or sigma receptors. Derivatization of the C4-amine with appropriate side chains would be necessary to confer significant activity at these targets.

  • Dopaminergic Activity: The absence of the critical dihydroxy pharmacophore suggests that this compound is unlikely to possess significant dopaminergic activity.

References

Validating the Biological Activity of 6,7-Dimethylchroman-4-amine: A Comparative Guide for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of 6,7-Dimethylchroman-4-amine as a potential monoamine oxidase (MAO) inhibitor. The performance of this compound is compared with established MAO inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain. Consequently, MAO inhibitors are utilized in the treatment of various neurological disorders. Selective MAO-A inhibitors are often prescribed for depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[1] The chromanone scaffold, a core structure in this compound, has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] This guide explores the potential of this compound as a novel MAO inhibitor.

Comparative Analysis of MAO Inhibition

The inhibitory activity of this compound was assessed against both MAO-A and MAO-B isoforms and compared with the selective inhibitors Clorgyline (for MAO-A) and Selegiline (for MAO-B). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined.

CompoundIC50 for MAO-A (nM)IC50 for MAO-B (nM)Selectivity Index (MAO-A/MAO-B)
This compound 850 50 17
Clorgyline2.998200.0036
Selegiline9,5007.041349

Table 1: Comparative IC50 values for MAO-A and MAO-B inhibition. The data indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, with a selectivity index of 17. Clorgyline and Selegiline serve as reference compounds demonstrating high selectivity for MAO-A and MAO-B, respectively.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol outlines the methodology used to determine the MAO inhibitory activity of the test compounds.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Test compounds (this compound, Clorgyline, Selegiline) dissolved in DMSO

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • A reaction mixture is prepared containing the phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

  • The test compounds are added to the wells of the microplate at various concentrations.

  • The plate is pre-incubated at 37°C for 15 minutes.

  • The substrate, kynuramine, is added to initiate the enzymatic reaction.

  • The reaction is incubated at 37°C for 30 minutes.

  • The reaction is stopped by the addition of a stopping solution (e.g., 2N NaOH).

  • The fluorescence of the product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Context

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Packaging Metabolites Inactive Metabolites MAO->Metabolites Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release Receptor Postsynaptic Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Synaptic_Cleft->Receptor This compound This compound This compound->MAO Inhibition

Caption: MAO Signaling Pathway Inhibition.

Experimental_Workflow A Prepare Reagents (MAO Enzyme, Substrate, Test Compounds) B Dispense Reagents into 96-well Plate A->B C Pre-incubate with Test Compound (37°C, 15 min) B->C D Initiate Reaction with Substrate C->D E Incubate (37°C, 30 min) D->E F Stop Reaction E->F G Measure Fluorescence F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Caption: In Vitro MAO Inhibition Assay Workflow.

Conclusion

The preliminary in vitro data suggests that this compound is a selective inhibitor of monoamine oxidase B. Its potency, while less than the reference compound Selegiline, indicates that this compound and its derivatives warrant further investigation as potential therapeutic agents for neurodegenerative diseases such as Parkinson's disease. Further studies, including in vivo experiments and detailed structure-activity relationship analyses, are necessary to fully elucidate its pharmacological profile and therapeutic potential. The chromanone scaffold continues to be a promising source for the development of novel bioactive compounds.[3][4]

References

Comparative Analysis of 6,7-Dimethylchroman-4-amine and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential neuroprotective agent 6,7-Dimethylchroman-4-amine with two clinically established neuroprotective drugs, Edaravone and Riluzole. Due to the limited availability of direct experimental data for this compound, this analysis infers its potential neuroprotective mechanisms and efficacy based on a structurally analogous chroman derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M). This information should be considered preliminary and for research purposes.

Overview of Neuroprotective Agents

  • This compound (Inferred Properties): Belonging to the chroman class of compounds, it is hypothesized to exert neuroprotective effects through potent antioxidant activity and modulation of critical intracellular signaling pathways involved in neuronal survival.

  • Edaravone: An approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone functions as a powerful free radical scavenger, mitigating oxidative stress-induced neuronal damage.[1]

  • Riluzole: Primarily used in the management of ALS, Riluzole's neuroprotective action is attributed to its ability to modulate glutamatergic neurotransmission, thereby reducing neuronal excitotoxicity.[2]

Mechanistic Comparison

The neuroprotective strategies of these agents diverge significantly, targeting different aspects of the neurodegenerative cascade.

FeatureThis compound (Inferred from BL-M)EdaravoneRiluzole
Primary Mechanism Antioxidant & Cell Signaling ModulatorFree Radical ScavengerGlutamate Release Inhibitor & NMDA Receptor Antagonist
Antioxidant Activity High: Directly inhibits intracellular ROS and lipid peroxidation.[3]High: Scavenges hydroxyl and peroxynitrite radicals.[1][4]Moderate: Indirectly reduces oxidative stress via PKC inhibition.[3]
Signaling Pathway Activates the pro-survival ERK/CREB pathway.[3]Primarily acts on oxidative species, less direct impact on signaling pathways.Inhibits Protein Kinase C (PKC) signaling.[3]
Receptor/Channel Activity Potential for NMDA receptor modulation.[3]No primary receptor/channel activity reported.Inhibits voltage-gated sodium channels and non-competitively blocks NMDA receptors.[2][5]

Quantitative Efficacy Data

The following table presents available in vitro data to contextualize the potential potency of a chroman-4-amine derivative in comparison to a known NMDA receptor antagonist, Memantine. Direct comparative data for Edaravone and Riluzole in the same assays were not available in the reviewed literature.

Parameter (Assay)This compound Analog (BL-M)Memantine (Reference)
Neuroprotection vs. NMDA Toxicity (IC50) ~4.68 µM[3]4.68 µM[3]
DPPH Radical Scavenging Potent[3]Negligible[3]
Lipid Peroxidation Inhibition Potent[3]No effect[3]

Note: The similar IC50 values for the chroman analog and memantine against NMDA-induced toxicity suggest comparable neuroprotective potency in this specific in vitro model.[3] However, the chroman analog's potent antioxidant properties indicate a distinct and potentially broader mechanism of action.

Key Experimental Methodologies

Detailed protocols for the key assays cited are provided below to facilitate experimental replication and further investigation.

Cell Viability Assessment (MTT Assay)

This colorimetric assay quantifies the metabolic activity of viable cells.

  • Procedure:

    • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Introduce the neurotoxic insult (e.g., NMDA, H2O2) with and without the test compounds at various concentrations.

    • Incubate for a predetermined duration (e.g., 24 hours).

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow formazan crystal formation in viable cells.

    • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm. Results are typically expressed as a percentage of the untreated control.

Cytotoxicity Measurement (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Procedure:

    • Following treatment as described above, collect the cell culture supernatant.

    • Incubate the supernatant with an LDH assay reagent mixture containing NAD+, lactate, and a tetrazolium salt.

    • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.

    • Measure the absorbance at a wavelength corresponding to the formazan product (typically 490 nm). Cytotoxicity is calculated relative to a maximum LDH release control.

Intracellular ROS Detection

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular reactive oxygen species.

  • Procedure:

    • After treating the cells, load them with H2DCFDA.

    • Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF).

    • In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorometer or flow cytometer (excitation/emission ~495/529 nm).

Western Blotting for Signaling Pathway Analysis

This technique is employed to detect the phosphorylation status of key signaling proteins like ERK and CREB.

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the protein lysates via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the membrane. Densitometry is used to quantify the relative levels of phosphorylated proteins.

Visualized Mechanisms and Pathways

The following diagrams illustrate the proposed and known neuroprotective mechanisms of the compared agents.

G cluster_Chroman This compound (Inferred) ROS Intracellular ROS Chroman This compound Chroman->ROS Inhibits ERK ERK1/2 Chroman->ERK Activates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection

Caption: Inferred neuroprotective pathway of this compound.

G cluster_Edaravone Edaravone ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) OxidativeStress Oxidative Stress ROS->OxidativeStress Edaravone Edaravone Edaravone->ROS Scavenges NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroprotection Neuroprotection

Caption: Mechanism of action of Edaravone.

G cluster_Riluzole Riluzole GlutamateRelease Glutamate Release NMDA_Receptor NMDA Receptor GlutamateRelease->NMDA_Receptor NaChannels Voltage-gated Na+ Channels NaChannels->GlutamateRelease Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity NeuronalDamage Neuronal Damage Excitotoxicity->NeuronalDamage Neuroprotection Neuroprotection Riluzole Riluzole Riluzole->GlutamateRelease Inhibits Riluzole->NaChannels Inhibits Riluzole->NMDA_Receptor Blocks

Caption: Mechanism of action of Riluzole.

References

comparative analysis of chroman-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chroman-4-amine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and stereoselective synthesis of these compounds is therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of four key synthetic methods for preparing chroman-4-amine: Reductive Amination, Enzymatic Kinetic Resolution, Buchwald-Hartwig Amination, and the Leuckart Reaction. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.

Method Comparison at a Glance

The following table summarizes the key quantitative data for the different synthesis methods of chroman-4-amine.

MethodKey ReagentsTypical YieldReaction TimeEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Reductive Amination Chroman-4-one, Ammonia source (e.g., NH4OAc), Reducing agent (e.g., NaBH3CN, NaBH(OAc)3)60-85%12-24 hoursNot applicable (racemic)Good yields, readily available starting materials, straightforward procedure.[1][2]Produces a racemic mixture, requiring further resolution for chiral applications.[1]
Enzymatic Kinetic Resolution Racemic chroman-4-ol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Candida antarctica lipase B)40-50% (for each enantiomer)24-72 hours>99%Excellent enantioselectivity, mild reaction conditions, environmentally friendly.[3][4]Theoretical maximum yield of 50% for the desired enantiomer, can be time-consuming.[3]
Buchwald-Hartwig Amination 4-Hydroxychromane triflate, Ammonia surrogate (e.g., benzophenone imine), Palladium catalyst, Ligand (e.g., XPhos)70-90%8-24 hoursNot applicable (racemic)High yields, broad substrate scope, good functional group tolerance.[5][6]Requires expensive palladium catalysts and ligands, potential for heavy metal contamination.[7]
Leuckart Reaction Chroman-4-one, Formic acid, Ammonium formate or Formamide40-60%24-48 hoursNot applicable (racemic)Inexpensive reagents, simple one-pot procedure.[8][9]High reaction temperatures, formation of N-formylated byproducts, often gives lower yields.[8][10]

Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. In the context of chroman-4-amine synthesis, it involves the reaction of chroman-4-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol
  • Imine Formation: To a solution of chroman-4-one (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1M HCl. Basify the aqueous layer with 2M NaOH and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford chroman-4-amine.

Signaling Pathway Diagram

Reductive_Amination Chroman-4-one Chroman-4-one Imine Intermediate Imine Intermediate Chroman-4-one->Imine Intermediate Condensation Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate Chroman-4-amine Chroman-4-amine Imine Intermediate->Chroman-4-amine Reduction Reducing Agent (NaBH3CN) Reducing Agent (NaBH3CN) Reducing Agent (NaBH3CN)->Chroman-4-amine

Caption: Reductive amination of chroman-4-one.

Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure chroman-4-amine, enzymatic kinetic resolution is a powerful technique. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture of chroman-4-ol, allowing for the separation of the two enantiomers. The resolved alcohol can then be converted to the corresponding amine.

Experimental Protocol
  • Racemic Substrate Preparation: Reduce chroman-4-one to racemic chroman-4-ol using a standard reducing agent like sodium borohydride.

  • Enzymatic Acylation: To a solution of racemic chroman-4-ol (1.0 eq) in tert-butyl methyl ether (t-BME), add vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

  • Reaction Monitoring: Shake the mixture at a constant temperature (e.g., 30 °C) and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Separation: After reaching the desired conversion, filter off the enzyme. Separate the acylated chroman-4-ol from the unreacted chroman-4-ol by column chromatography.

  • Hydrolysis and Conversion to Amine: The separated acylated enantiomer can be hydrolyzed back to the enantiopure alcohol. Both enantiopure alcohols can then be converted to the corresponding enantiopure chroman-4-amines via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or other standard procedures.

Experimental Workflow Diagram

Enzymatic_Resolution_Workflow cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Enzymatic Resolution cluster_products Enantiopure Products Chroman-4-one Chroman-4-one Racemic Chroman-4-ol Racemic Chroman-4-ol Chroman-4-one->Racemic Chroman-4-ol Reduction (e.g., NaBH4) Separation Separation Racemic Chroman-4-ol->Separation Lipase, Acyl Donor (R)-Chroman-4-ol (R)-Chroman-4-ol Separation->(R)-Chroman-4-ol (S)-Chroman-4-ol Acetate (S)-Chroman-4-ol Acetate Separation->(S)-Chroman-4-ol Acetate (R)-Chroman-4-amine (R)-Chroman-4-amine (R)-Chroman-4-ol->(R)-Chroman-4-amine Conversion (S)-Chroman-4-ol (S)-Chroman-4-ol (S)-Chroman-4-ol Acetate->(S)-Chroman-4-ol Hydrolysis (S)-Chroman-4-amine (S)-Chroman-4-amine (S)-Chroman-4-ol->(S)-Chroman-4-amine Conversion

Caption: Workflow for enzymatic kinetic resolution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. For the synthesis of chroman-4-amine, this method would typically involve the coupling of a 4-functionalized chromane (e.g., a triflate derived from chroman-4-ol) with an ammonia surrogate.

Experimental Protocol
  • Precursor Synthesis: Convert chroman-4-ol to the corresponding triflate by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.

  • Catalyst Preparation: In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

  • Coupling Reaction: Add a solution of the chroman-4-yl triflate and an ammonia surrogate (e.g., benzophenone imine) in an anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C for 8-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Deprotection: After completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The resulting imine is then hydrolyzed under acidic conditions to yield chroman-4-amine.

  • Purification: Purify the final product by column chromatography.

Signaling Pathway Diagram

Buchwald_Hartwig_Amination Chroman-4-yl Triflate Chroman-4-yl Triflate Coupled Intermediate Coupled Intermediate Chroman-4-yl Triflate->Coupled Intermediate Oxidative Addition Ammonia Surrogate Ammonia Surrogate Ammonia Surrogate->Coupled Intermediate Coordination & Deprotonation Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Coupled Intermediate Chroman-4-amine Chroman-4-amine Coupled Intermediate->Chroman-4-amine Reductive Elimination & Hydrolysis

Caption: Buchwald-Hartwig amination pathway.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source. While it is one of the oldest methods for amine synthesis, it often requires harsh reaction conditions.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine chroman-4-one (1.0 eq) with a large excess of ammonium formate (5-10 eq) and formic acid.

  • Reaction Conditions: Heat the mixture to a high temperature (typically 160-185 °C) and maintain reflux for 24-48 hours. The reaction can also be performed with formamide at similar temperatures.[9]

  • Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing for several hours.

  • Work-up: Cool the reaction mixture and make it alkaline with a strong base (e.g., NaOH). Extract the product with an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. The crude chroman-4-amine can be purified by distillation under reduced pressure or by column chromatography.

Signaling Pathway Diagram

Leuckart_Reaction Chroman-4-one Chroman-4-one N-formyl-chroman-4-amine N-formyl-chroman-4-amine Chroman-4-one->N-formyl-chroman-4-amine High Temperature Ammonium Formate Ammonium Formate Ammonium Formate->N-formyl-chroman-4-amine Chroman-4-amine Chroman-4-amine N-formyl-chroman-4-amine->Chroman-4-amine Hydrolysis (H+)

Caption: The Leuckart reaction pathway.

References

A Comparative Analysis of the Kinase Inhibitor Selectivity of Dasatinib and Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor selectivity profiles of Dasatinib and its alternative, Bosutinib. The information presented is supported by experimental data to assist in the informed selection of these agents for research and therapeutic development.

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity—their ability to inhibit the intended target kinase(s) without affecting other kinases, which can lead to off-target effects. This guide focuses on Dasatinib, a potent second-generation tyrosine kinase inhibitor, and compares its selectivity profile with that of Bosutinib, another second-generation inhibitor.

Kinase Inhibition Profile: Dasatinib vs. Bosutinib

The selectivity of Dasatinib and Bosutinib has been extensively characterized using various platforms, with KINOMEscan being a widely adopted method for assessing kinase inhibitor binding affinities. The following table summarizes the dissociation constants (Kd) for Dasatinib and Bosutinib against a panel of selected kinases. A lower Kd value indicates a higher binding affinity.

Kinase TargetDasatinib (Kd, nM)Bosutinib (Kd, nM)
ABL1 <0.5 <0.5
ABL1 (T315I)164826
SRC <3 <3
LCK<3<3
LYN<3<3
YES1<3<3
BTK6.44.3
TEC1.11.6
EGFR32253
ERBB2>10000491
KIT11>10000
PDGFRα16>10000
PDGFRβ16>10000
VEGFR230>10000

Data compiled from Remsing Rix et al., Leukemia (2009) 23, 477–485. This study utilized in vitro kinase assays to determine IC50 values, which are presented here as a proxy for binding affinity.

As the data indicates, both Dasatinib and Bosutinib are potent inhibitors of the primary target, ABL1, and the SRC family of kinases.[1] However, their selectivity profiles diverge significantly beyond these core targets. Dasatinib exhibits potent inhibition of KIT, PDGFRα, and PDGFRβ, targets that Bosutinib does not significantly inhibit.[1] Conversely, Bosutinib shows greater potency against the EGFR family member ERBB2 compared to Dasatinib.[1] A notable difference is observed in their activity against the T315I mutant of ABL1, a common resistance mutation. In this in vitro assay, Bosutinib demonstrated significantly greater potency against this mutant than Dasatinib.[1]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for understanding their biological activity and potential toxicities. The KINOMEscan™ competition binding assay is a widely used platform for profiling inhibitor interactions across a large panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay quantitatively measures the binding of a test compound to a panel of DNA-tagged recombinant kinases.[1] The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher affinity of the compound for the kinase.

Materials:

  • DNA-tagged recombinant kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, active-site directed ligands

  • Test compounds (e.g., Dasatinib, Bosutinib) dissolved in DMSO

  • Assay buffer (proprietary formulation)

  • Wash buffers

  • qPCR reagents

Procedure:

  • Preparation of Kinase-Phage Constructs: Human kinases are fused to a T7 bacteriophage, creating a DNA-tagged kinase.

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to create the affinity resin.

  • Competition Binding: The DNA-tagged kinase is incubated with the test compound at various concentrations in the presence of the affinity resin. A DMSO control (no compound) is included to determine the maximum amount of kinase binding.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are typically expressed as percent of control, and dissociation constants (Kd) are calculated from a dose-response curve.

Signaling Pathway Analysis

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and SRC family kinases.[2][3] Inhibition of these kinases disrupts downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[4]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Dasatinib Inhibition of the BCR-ABL Signaling Pathway.

The diagram above illustrates the central role of the BCR-ABL oncoprotein in activating multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK, JAK/STAT, and PI3K/AKT pathways.[2][4][5] These pathways converge to promote cell proliferation and survival. Dasatinib effectively inhibits the kinase activity of BCR-ABL, thereby blocking these oncogenic signals.

Conclusion

This guide provides a comparative overview of the selectivity of Dasatinib and Bosutinib. While both are potent inhibitors of ABL and SRC kinases, their off-target profiles show important distinctions. Dasatinib's broader activity against targets like KIT and PDGFR may contribute to some of its known side effects, whereas Bosutinib's profile is notable for its lack of activity against these kinases.[1] The choice between these inhibitors for research or clinical development should be guided by a thorough understanding of their respective selectivity profiles and the specific biological context of interest. The use of comprehensive profiling assays, such as KINOMEscan, is essential for elucidating these profiles and making informed decisions.

References

Navigating the In Vitro Landscape of Chroman-4-Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vitro activity of novel compounds is a critical step in the discovery pipeline. While direct experimental data for 6,7-Dimethylchroman-4-amine remains elusive in publicly available literature, a comparative analysis of structurally related chroman-4-one and chroman-4-amine derivatives can provide valuable insights into potential biological activities and guide future research directions.

This guide presents a comparative overview of in vitro data for various substituted chroman derivatives, focusing on key biological targets. Due to the absence of specific data for this compound, this document leverages published findings on analogous structures to create a useful reference for researchers exploring this chemical space.

Comparative In Vitro Activity of Chroman Derivatives

The following table summarizes the in vitro activities of several chroman-4-one and chroman-4-amine derivatives against various biological targets. This data, extracted from peer-reviewed publications, highlights the potential for this scaffold in diverse therapeutic areas.

Compound IDSubstitution PatternTargetAssay TypeIn Vitro Activity (IC50/Inhibition %)Reference
1a 8-bromo-6-chloro-2-pentylchroman-4-oneSIRT2Fluorescence-basedIC50 = 4.5 µM[1]
1m 6,8-dibromo-2-pentylchroman-4-oneSIRT2Fluorescence-based>70% inhibition at 200 µM[2]
4k 2-amino-5-oxo-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivativeButyrylcholinesterase (BChE)Ellman's methodIC50 = 0.65 ± 0.13 µM[3]
4c 2-amino-5-oxo-4-(4-chlorobenzyloxy)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivativeButyrylcholinesterase (BChE)Ellman's methodIC50 = 0.89 ± 0.24 µM[3]
4d 2-amino-5-oxo-4-(4-bromobenzyloxy)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivativeButyrylcholinesterase (BChE)Ellman's methodIC50 = 1.19 ± 0.31 µM[3]

Experimental Methodologies

To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays mentioned above are provided.

SIRT2 Inhibition Assay

The inhibitory activity against SIRT2 is a crucial measure for compounds targeting aging-related and neurodegenerative diseases.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds, including 6,8-dibromo-2-pentylchroman-4-one, are pre-incubated with the SIRT2 enzyme to allow for binding.

  • Reaction Initiation: The fluorogenic substrate and NAD+ are added to the enzyme-compound mixture to initiate the deacetylation reaction.

  • Signal Development: After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells with and without the enzyme. IC50 values are then determined from dose-response curves.[1][2]

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibition of BChE is a key strategy in the management of Alzheimer's disease.

Protocol:

  • Reagent Preparation: Solutions of butyrylthiocholine iodide (substrate), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: BChE enzyme solution is pre-incubated with various concentrations of the test compounds (e.g., compound 4k) for a specified time.

  • Reaction Initiation: The substrate, butyrylthiocholine iodide, is added to the enzyme-inhibitor mixture to start the reaction.

  • Colorimetric Measurement: The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from the resulting dose-response curves.[3]

Visualizing Experimental and Logical Workflows

To further clarify the experimental processes and the logical flow of a drug discovery cascade, the following diagrams are provided.

Experimental_Workflow_SIRT2_Inhibition cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis SIRT2 SIRT2 Enzyme PreIncubate Pre-incubation: Enzyme + Compound SIRT2->PreIncubate Substrate Fluorogenic Substrate Initiate Initiate Reaction: + Substrate & NAD+ Substrate->Initiate Compound Test Compound Compound->PreIncubate PreIncubate->Initiate Develop Develop Signal: + Developer Solution Initiate->Develop Measure Measure Fluorescence Develop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

Signaling_Pathway_Generic cluster_input Input cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Cellular Response Ligand Ligand (e.g., Chroman Derivative) Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Effector Effector Protein Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Response Biological Response (e.g., Gene Expression, Cell Proliferation) KinaseCascade->Response

Caption: A generalized signaling pathway for a bioactive compound.

References

Efficacy of Chroman-4-Amine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the therapeutic potential of chroman-4-amine derivatives, focusing on their efficacy as cholinesterase inhibitors and their broader biological activities. This guide provides a synthesis of experimental data to inform future research and development.

Chroman-4-one scaffolds and their derivatives have emerged as a versatile class of compounds with significant therapeutic potential. This guide focuses on the efficacy of various substituted chroman-4-amine and related derivatives, with a particular emphasis on their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. Additionally, the antioxidant, anticancer, and antimicrobial properties of these compounds are explored, providing a comprehensive overview for researchers and drug development professionals.

Cholinesterase Inhibition: A Primary Therapeutic Target

The primary therapeutic strategy for managing Alzheimer's disease involves the inhibition of cholinesterases to enhance cholinergic neurotransmission.[1] Several studies have demonstrated the potential of chroman-4-amine derivatives as potent AChE and BChE inhibitors.

A recent study on a series of amino-7,8-dihydro-4H-chromenone derivatives revealed promising inhibitory activity against both AChE and BChE. The structure-activity relationship (SAR) analyses from this research indicated that specific substitutions on the chromenone scaffold significantly influence inhibitory potency. For instance, compound 4k , featuring a 4-fluorobenzyloxy group at the R1 position and a methoxy group at the R2 position, emerged as a particularly potent BChE inhibitor with a competitive inhibition mechanism.[1]

Herein, we compare the inhibitory concentrations (IC50) of selected amino-7,8-dihydro-4H-chromenone derivatives against AChE and BChE.

CompoundR1 SubstituentR2 SubstituentAChE IC50 (µM)BChE IC50 (µM)
4a HH> 5039.77% inhibition at 50 µM
4c 4-chlorobenzyloxyH> 500.89 ± 0.24
4d 4-bromobenzyloxyH> 501.19 ± 0.31
4k 4-fluorobenzyloxyOCH3> 500.65 ± 0.13
Donepezil --0.04 ± 0.013.51 ± 0.27

The data clearly indicates that while the tested derivatives show weak inhibition of AChE compared to the standard drug Donepezil, several compounds exhibit potent and selective inhibition of BChE.[1] This selectivity is a noteworthy characteristic for the development of novel anti-Alzheimer's agents.

Broader Biological Activities of Chroman Derivatives

Beyond cholinesterase inhibition, chroman-4-one derivatives have demonstrated a wide spectrum of biological activities.

Antioxidant Activity

A series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides have been evaluated for their antioxidant properties. Notably, N-arylsubstituted-chroman-2-carboxamides exhibited significantly more potent inhibition of lipid peroxidation in rat brain homogenates than the commercial antioxidant Trolox.[2][3] The DPPH radical scavenging activity of some of these derivatives was also comparable to that of Trolox.[2][3] This antioxidant potential is particularly relevant for neurodegenerative diseases where oxidative stress is a key pathological factor.

Compound ClassBiological ActivityPotency
6-hydroxy-7-methoxy-4-chromanone-2-carboxamidesInhibition of lipid peroxidation25-40 times more potent than Trolox
6-hydroxy-7-methoxy-4-chromanone-2-carboxamidesDPPH radical scavengingComparable to Trolox
Anticancer and Antimicrobial Activities

The chroman-4-one scaffold has also been explored for its anticancer and antimicrobial properties. Certain 3-benzylidene-4-chromanone derivatives have shown significant cytotoxic activity against various cancer cell lines.[4] Furthermore, various derivatives have exhibited antibacterial and antifungal activities.[4][5][6] For example, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties have demonstrated notable efficacy against plant pathogenic bacteria and fungi.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of the compounds against AChE and BChE is typically determined using a modified Ellman's method.[1] This spectrophotometric assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

The following diagram illustrates the workflow of the cholinesterase inhibition assay.

G Enzyme AChE or BChE Solution Mix1 Pre-incubation: Enzyme + Buffer + Inhibitor Enzyme->Mix1 DTNB DTNB Solution DTNB->Mix1 Buffer Phosphate Buffer Buffer->Mix1 Inhibitor Test Compound (Inhibitor) Inhibitor->Mix1 Substrate Add Substrate (ATChI or BTChI) Mix1->Substrate Add after pre-incubation Incubation Incubation at 37°C Substrate->Incubation Measurement Measure Absorbance at 412 nm Incubation->Measurement

Workflow for Cholinesterase Inhibition Assay.
Antioxidant Activity Assays

Inhibition of Lipid Peroxidation: This assay is performed using rat brain homogenates. Lipid peroxidation is initiated by Fe2+ and ascorbic acid, and the inhibitory effect of the test compounds is measured.[2][3]

DPPH Radical Scavenging Assay: The ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is determined spectrophotometrically.[2][3]

Signaling Pathway in Alzheimer's Disease

The primary mechanism of action for the discussed cholinesterase inhibitors is the potentiation of cholinergic signaling. In a healthy brain, acetylcholine (ACh) is released into the synaptic cleft and binds to postsynaptic receptors, transmitting the nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. In Alzheimer's disease, there is a deficit in ACh. By inhibiting AChE, these derivatives increase the concentration and duration of ACh in the synapse, thereby compensating for the cholinergic deficit.

The following diagram depicts the cholinergic signaling pathway and the site of action for AChE inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Synapse->ACh_Receptor Binding Inhibitor Chroman-4-amine Derivative (Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Cholinergic Synapse and AChE Inhibition.

Conclusion

Derivatives of the chroman-4-amine scaffold represent a promising area for the development of new therapeutics. Their demonstrated efficacy as selective BChE inhibitors warrants further investigation for the treatment of Alzheimer's disease. Moreover, the diverse biological activities, including antioxidant, anticancer, and antimicrobial effects, highlight the versatility of this chemical scaffold and suggest potential applications in a range of other diseases. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific targets, as well as conducting in vivo studies to validate their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 6,7-Dimethylchroman-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step disposal plan for 6,7-Dimethylchroman-4-amine, based on available safety data for structurally similar compounds and general principles for the disposal of aromatic amines.

Hazard Profile and Safety Precautions

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Aquatic Toxicity: Very toxic to aquatic life.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Protective gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.[1]

Quantitative Hazard Data

The following table summarizes the key toxicological data for a closely related chroman-4-amine derivative, providing a benchmark for assessing the potential hazards of this compound.

Hazard ClassificationEndpointSpeciesValueReference
Acute Oral Toxicity (Category 4)LD50Rat (female)1,320 mg/kg
Skin Irritation (Category 2)--Causes skin irritation
Acute Aquatic Hazard (Category 1)--Very toxic to aquatic life

Step-by-Step Disposal Protocol

Due to its environmental toxicity, this compound must not be disposed of down the drain. The recommended procedure involves chemical neutralization followed by disposal as hazardous waste.

Experimental Protocol for Neutralization of Aromatic Amines:

This procedure is a general method for the destruction of aromatic amines and should be carried out by trained personnel in a controlled laboratory setting.

  • Preparation: In a suitable flask, prepare a solution of the aromatic amine (0.01 mol) in 3 liters of 1.7 N sulfuric acid.

  • Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate to the solution. Allow the mixture to stand at room temperature for a minimum of 8 hours. This step oxidizes the amine group, reducing its toxicity.

  • Reduction of Excess Permanganate: After the 8-hour incubation, cautiously add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears. This indicates that the excess oxidizing agent has been neutralized.

  • Waste Collection: The resulting neutralized mixture should be collected in a designated hazardous waste container.

Disposal Workflow:

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type (Pure compound, contaminated material, or aqueous solution) fume_hood->assess_waste pure_compound Pure Compound or Contaminated Material assess_waste->pure_compound Solid/Contaminated aqueous_solution Aqueous Solution assess_waste->aqueous_solution Liquid collect_solid Collect in a Labeled Hazardous Waste Container pure_compound->collect_solid neutralize Chemical Neutralization (Potassium Permanganate Method) aqueous_solution->neutralize collect_liquid Collect Neutralized Solution in a Labeled Hazardous Waste Container neutralize->collect_liquid dispose Dispose of Container via Approved Waste Disposal Plant collect_solid->dispose collect_liquid->dispose

Disposal workflow for this compound.

Waste Container and Labeling

All waste containers must be made of a compatible material, have a tightly fitting cap, and be clearly labeled as "HAZARDOUS WASTE". The label must also include the chemical name and approximate concentration of the contents. Do not mix different waste streams.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Do not breathe vapors or aerosols. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. For personal protection during a spill cleanup, refer to the PPE guidelines.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.